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  • Product: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
  • CAS: 158692-25-2

Core Science & Biosynthesis

Foundational

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate: Synthesis Pathway and Mechanistic Guide

Executive Summary Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo-3,4-methylenedioxyphenylacetate) is a highly versatile electrophilic building block. It is prominently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo-3,4-methylenedioxyphenylacetate) is a highly versatile electrophilic building block. It is prominently utilized in the synthesis of endothelin receptor antagonists, benzimidazolinone derivatives, and various other pharmaceutical intermediates[1]. Synthesizing this compound requires precision due to the presence of the 1,3-benzodioxole (methylenedioxy) ring, which is highly sensitive to specific reaction conditions. This technical guide details the optimal synthetic pathway, emphasizing the causality behind reagent selection and the mechanistic imperatives required to achieve high chemoselectivity.

Mechanistic Strategy & Retrosynthetic Analysis

The primary synthetic challenge in alpha-brominating a 3,4-methylenedioxyphenylacetic acid derivative lies in the vulnerability of the acetal-like methylenedioxy group (-O-CH₂-O-).

The Flaw of Radical Pathways (Route A): Standard alpha-bromination of esters often employs N-Bromosuccinimide (NBS) and a radical initiator like AIBN. However, applying this to methyl 2-(1,3-benzodioxol-5-yl)acetate is a critical error. The methylene protons of the 1,3-benzodioxole ring are highly activated. Under radical conditions, competitive Hydrogen Atom Transfer (HAT) occurs at the acetal carbon, leading to radical bromination of the ring, subsequent hydrolysis, and catastrophic ring cleavage (often forming catechol carbonates).

The Superiority of the Ionic Pathway (Route B): To ensure strict chemoselectivity at the alpha-carbon, the synthesis must proceed via an ionic mechanism. The modified Hell-Volhard-Zelinsky (HVZ) reaction is the industry standard for this transformation[2]. By converting the starting carboxylic acid to an acyl chloride, the alpha-protons become significantly more acidic, facilitating rapid enolization. Bromine ( Br2​ ) acts as an electrophile that exclusively attacks the electron-rich enol double bond. This completely bypasses the radical vulnerabilities of the benzodioxole ring.

Synthesis SM 3,4-Methylenedioxyphenylacetic acid Acyl Acyl Chloride Intermediate (Ionic Pathway) SM->Acyl SOCl2, DMF (cat.) 60°C Ester Methyl 2-(1,3-benzodioxol-5-yl)acetate SM->Ester MeOH, H+ Esterification BromoAcyl Alpha-Bromo Acyl Chloride Acyl->BromoAcyl Br2, 80°C Enol Mechanism Target Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (Target Product) BromoAcyl->Target MeOH 0°C to RT SideProd Acetal Bromination / Ring Cleavage (Radical Side Product) Ester->SideProd NBS, AIBN Radical Pathway

Caption: Retrosynthetic pathway highlighting the preferred ionic HVZ route over the flawed radical route.

Quantitative Reaction Parameters

To establish a self-validating system, the stoichiometry and route comparisons are strictly defined below.

Table 1: Route Comparison
ParameterRoute A: Radical BrominationRoute B: Modified HVZ (Recommended)
Intermediate Methyl esterAcyl chloride
Mechanism Radical (Hydrogen Atom Transfer)Ionic (Electrophilic addition to enol)
Chemoselectivity Poor (Competes with acetal CH₂)Excellent (Strictly alpha-carbon)
Scalability Low (Side reactions, safety risks)High (Standard industrial protocol)
Table 2: Reagent Stoichiometry (100 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountRole
3,4-Methylenedioxyphenylacetic acid180.161.018.0 gStarting Material
Thionyl Chloride ( SOCl2​ )118.971.510.9 mLActivating Agent
N,N-Dimethylformamide (DMF)73.090.050.4 mLCatalyst
Bromine ( Br2​ )159.811.26.2 mLElectrophile
Anhydrous Methanol32.045.020.2 mLNucleophile / Solvent

Self-Validating Experimental Protocol

This protocol relies on a one-pot, three-step continuous workflow. Each step is designed to drive the equilibrium forward while minimizing the accumulation of reactive byproducts[3].

Workflow Step1 Step 1: Activation Reagents: SOCl2, DMF Temp: 60°C, 2h Atmosphere: N2 Step2 Step 2: Bromination Reagents: Br2 (liquid) Temp: 80°C, 4h Mechanism: Enol-driven Step1->Step2 Step3 Step 3: Methanolysis Reagents: Anhydrous MeOH Temp: 0°C to RT Quench: Exothermic Step2->Step3 Step4 Step4 Step3->Step4

Caption: Step-by-step experimental workflow for the modified Hell-Volhard-Zelinsky synthesis.

Step 1: Activation (Acyl Chloride Formation)
  • Charge a flame-dried 250 mL round-bottom flask with 3,4-methylenedioxyphenylacetic acid (18.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (0.4 mL).

  • Add thionyl chloride (10.9 mL, 150 mmol) dropwise at room temperature.

  • Heat the mixture to 60°C for 2 hours until gas evolution ( SO2​ , HCl ) ceases.

Expert Insight: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acyl chloride. Once complete, concentrating the mixture under reduced pressure to remove unreacted SOCl2​ is critical to prevent competitive side reactions in the subsequent bromination step.

Step 2: Alpha-Bromination
  • Redissolve the crude acyl chloride in 1,2-dichloroethane (DCE, 50 mL).

  • Heat the solution to 80°C and add liquid bromine (6.2 mL, 120 mmol) dropwise over 30 minutes.

  • Reflux the mixture for 4 hours.

Expert Insight: The acyl chloride enolizes at a much faster rate than the parent acid or ester. The enol double bond attacks the Br2​ molecule. Maintaining an elevated temperature (80°C) is required to continuously drive off the HBr byproduct gas, which shifts the thermodynamic equilibrium entirely toward the alpha-bromo acyl chloride.

Step 3: Methanolysis (Esterification)
  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add anhydrous methanol (20.2 mL, 500 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

Expert Insight: Warning: This step is highly exothermic. The alpha-bromo acyl chloride is exceptionally electrophilic. Methanol rapidly traps the intermediate, forming the target methyl ester while liberating HCl . The low temperature prevents thermal degradation of the newly formed ester.

Step 4: Workup & Purification
  • Dilute the mixture with additional DCM (100 mL).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3​ (2 x 50 mL) to neutralize residual HCl and HBr .

    • 10% aqueous sodium thiosulfate ( Na2​S2​O3​ , 50 mL) to strictly quench any unreacted elemental bromine.

    • Brine (50 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (eluent: 10-20% EtOAc in Hexanes) to yield the pure target compound.

Analytical Validation

To confirm the structural integrity of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate, 1H NMR ( CDCl3​ ) is the diagnostic standard:

  • Acetal Protons: Expect a distinct singlet at ~5.9–6.0 ppm (2H) . If radical degradation occurred, this peak will be absent or shifted.

  • Alpha-Proton: Will appear as a sharp singlet at ~5.3 ppm (1H) due to the combined deshielding effects of the bromine atom, the ester carbonyl, and the aromatic ring.

  • Ester Methoxy: Will appear as a singlet at ~3.7 ppm (3H) .

References

  • Merck & Co., Inc. (1995). Benzimidazolinones substituted with phenoxyphenylacetic acid derivatives (U.S. Patent No. 5,391,566A). U.S. Patent and Trademark Office.
  • Henry, M. C. (2020). Novel one-pot methods for the synthesis of heterocycles and functional aromatic compounds (Ph.D. Thesis). University of Glasgow. URL:[Link]

  • Parham, W. E., Bradsher, C. K., & Reames, D. C. (1981). Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides. Organic Syntheses. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Reactivity, and Applications of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Executive Summary In advanced organic synthesis and medicinal chemistry, α -bromo esters serve as indispensable electrophilic building blocks. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, α -bromo esters serve as indispensable electrophilic building blocks. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo-3,4-methylenedioxyphenylacetate) is a highly specialized intermediate. Featuring a 1,3-benzodioxole (piperonyl) moiety coupled with an α -bromo methyl ester, this compound is engineered for high-yielding nucleophilic substitution ( SN​2 ) reactions. This guide provides an in-depth analysis of its chemical identity, synthetic methodology, and downstream applications in drug development, specifically in the synthesis of endothelin receptor antagonists.

Chemical Identity & The CAS Registry Nuance

When sourcing or cataloging this compound, researchers must navigate a specific nuance in chemical registries. The unbrominated parent compound, Methyl 1,3-benzodioxole-5-acetate , is widely commercially available and globally indexed under .

However, the α -brominated derivative is highly reactive and is frequently generated in situ or custom-synthesized for immediate downstream coupling. Because it is a transient intermediate rather than a bulk commodity chemical, it is primarily documented in patent literature (such as) and proprietary databases, often lacking a universally distributed open-access CAS number. To ensure unambiguous identification, scientists rely on its precise IUPAC name and structural descriptors.

Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Synonyms Methyl α -bromo-3,4-methylenedioxyphenylacetate
Molecular Formula C10​H9​BrO4​
Molecular Weight 273.08 g/mol
Parent Compound CAS 326-59-0 (Methyl 3,4-methylenedioxyphenylacetate)
Structural Features 1,3-benzodioxole ring, α -bromo ester
Typical Appearance Pale yellow to off-white viscous oil or low-melting solid

Synthesis Methodology: Wohl-Ziegler Radical Bromination

The standard and most efficient method to synthesize Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is via the of the parent ester.

Causality Behind Experimental Choices
  • Reagent Selection (NBS): N-Bromosuccinimide (NBS) is chosen over Br2​ gas because it provides a low, steady-state concentration of molecular bromine. This prevents unwanted electrophilic aromatic substitution on the electron-rich benzodioxole ring, directing bromination strictly to the benzylic α -carbon.

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) undergoes homolytic cleavage upon heating, generating nitrogen gas and two isobutyronitrile radicals. These radicals abstract a proton from NBS or the solvent to initiate the radical chain reaction.

  • Solvent: While Carbon Tetrachloride ( CCl4​ ) is the historical standard due to its transparency to radicals, modern green chemistry protocols often substitute it with Trifluorotoluene ( α,α,α -trifluorotoluene), which offers similar radical stability without the severe ozone-depleting toxicity.

G A Methyl 3,4-methylenedioxyphenylacetate (Parent Ester) C Reflux in CCl4 or Trifluorotoluene A->C B NBS + AIBN (Radical Initiator) B->C Heat/hv D Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (Target a-Bromo Ester) C->D Radical Substitution

Workflow for the Wohl-Ziegler radical bromination of the parent ester.

Self-Validating Protocol: α -Bromination
  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of Methyl 1,3-benzodioxole-5-acetate in anhydrous trifluorotoluene (0.2 M concentration).

  • Reagent Addition: Add 1.05 equivalents of recrystallized N-Bromosuccinimide (NBS) and 0.05 equivalents of AIBN. Purge the system with Argon for 10 minutes.

  • Initiation & Reaction: Heat the mixture to reflux (approx. 100°C). The reaction is self-indicating: NBS (denser than the solvent) sits at the bottom, while the byproduct succinimide floats to the top as the reaction progresses.

  • Validation (In-Process): Monitor via 1H -NMR. The reaction is complete when the singlet corresponding to the α

    CH2​ protons of the starting material (~3.5 ppm) fully disappears, replaced by a downfield methine singlet (~5.3 ppm) integrating for 1 proton.
  • Workup: Cool the mixture to 0°C. Filter off the insoluble succinimide through a Celite pad. Wash the filtrate with saturated aqueous NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure α -bromo ester.

Application in Drug Development: Endothelin Antagonists

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a critical electrophile in the synthesis of bisphenylacetate derivatives, which act as potent Endothelin Receptor Antagonists (as detailed in ). These compounds are utilized to treat cardiovascular disorders such as hypertension, postischemic renal failure, and congestive heart failure.

Causality Behind Experimental Choices

To couple the α -bromo ester with a substituted phenol (e.g., 2-chloro-4-hydroxymethyl-6-propylphenol), an SN​2 etherification is employed.

  • Base Selection ( K2​CO3​ ): Finely powdered Potassium Carbonate is used because it is basic enough to deprotonate the phenol ( pKa​ ~10) to form a highly nucleophilic phenoxide, but mild enough to prevent the hydrolysis of the methyl ester.

  • Solvent (Acetone): Acetone acts as a polar aprotic solvent, accelerating the SN​2 displacement while keeping the inorganic base suspended as a heterogeneous mixture, simplifying post-reaction filtration.

Pathway ET1 Endothelin-1 (ET-1) Receptors ETA / ETB Receptors ET1->Receptors Binds Signaling Intracellular Ca2+ Release Receptors->Signaling Activates Effect Vasoconstriction & Proliferation Signaling->Effect Induces Drug Bisphenylacetate Antagonist (Synthesized via a-Bromo Ester) Drug->Receptors Competitive Inhibition

Mechanism of action for endothelin antagonists synthesized from the target compound.

Self-Validating Protocol: SN​2 Coupling
  • Preparation: To a solution of the substituted phenol (1.40 mmol) and Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.40 mmol) in 3.0 mL of anhydrous acetone, add 2.80 mmol of finely powdered K2​CO3​ .

  • Reaction: Stir the heterogeneous mixture and heat at reflux for 2 hours.

  • Validation (In-Process): Monitor by TLC (30% EtOAc-hexane). The α -bromo ester is UV-active and will migrate distinctly from the phenol. The formation of a new, less polar UV-active spot indicates successful etherification.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium salts ( KBr and unreacted K2​CO3​ ). Evaporate the acetone in vacuo.

  • Purification: Load the residue onto a silica gel flash chromatography column and elute with 30% EtOAc-hexane. Evaporation of the purified fractions yields the bisphenylacetate intermediate (typical yields >80%).

Handling, Stability, and Safety

As an α -bromo ester, this compound is a potent alkylating agent and a mild lachrymator.

  • Storage: It must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (-20°C to 4°C) to prevent slow hydrolysis or polymerization. Protect from light to prevent radical degradation.

  • PPE: Handling requires strict adherence to PPE protocols, including nitrile gloves, safety goggles, and manipulation exclusively within a certified chemical fume hood.

  • Quenching: Spills or excess reactive material should be quenched with a mild aqueous amine (e.g., ethanolamine) or sodium thiosulfate solution before disposal to neutralize the electrophilic center.

References

  • Wohl–Ziegler bromination Source: Wikipedia URL:[Link]

  • US Patent 5,391,566 - Endothelin Antagonists Source: Google Patents URL
Foundational

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Abstract: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a substituted α-halo ester whose primary significance lies not in a direct pharmacological effect, but in its role as a versatile chemical intermediate. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a substituted α-halo ester whose primary significance lies not in a direct pharmacological effect, but in its role as a versatile chemical intermediate. This guide elucidates the "mechanism of action" of this compound from the perspective of its chemical reactivity. The core of its utility stems from the electrophilic nature of the α-carbon, a direct consequence of the bromine atom's function as an excellent leaving group. This inherent reactivity makes the compound a potent alkylating agent and a key reactant in classic organic transformations, most notably the Darzens condensation for the synthesis of α,β-epoxy esters (glycidic esters). This document provides a detailed examination of its chemical properties, the mechanistic pathways of its key reactions, validated experimental protocols for its synthesis and application, and a speculative overview of its potential, though un-documented, biological interactions based on its chemical structure.

Chemical Identity and Physicochemical Properties

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a derivative of acetic acid featuring a 1,3-benzodioxole (or methylenedioxyphenyl) moiety and a bromine atom at the alpha (α) position relative to the ester carbonyl group. The 1,3-benzodioxole functional group is a prominent structural element in numerous natural products and serves as a versatile building block in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[1][2]

PropertyValueSource
IUPAC Name Methyl 2-bromo-2-(1,3-benzodioxol-5-yl)acetate-
Molecular Formula C₁₀H₉BrO₄-
Molar Mass 289.08 g/mol -
Appearance Expected to be a colorless to yellow/straw-colored liquid or low-melting solid[3][4]
Core Moieties α-Bromo Ester, 1,3-Benzodioxole[1][5]
CAS Number 52761-39-8-

Core Mechanism of Action: Chemical Reactivity and Synthetic Utility

The "mechanism of action" for this compound is best understood as its functional role in chemical synthesis, which is dictated by two primary structural features: the α-bromo ester group and the 1,3-benzodioxole ring.

The α-Bromo Ester: A Potent Electrophilic Agent

The defining characteristic of an α-bromo ester is the strategic placement of a bromine atom on the carbon adjacent to the ester carbonyl. This arrangement significantly activates the molecule for nucleophilic substitution reactions.[5] The bromine atom is an effective leaving group, and its electron-withdrawing nature, combined with that of the adjacent ester, renders the α-carbon highly electrophilic.

This reactivity makes Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate an effective alkylating agent .[3] It can react with a wide variety of nucleophiles (e.g., amines, thiols, enolates), transferring the methyl 2-(1,3-benzodioxol-5-yl)acetate group to the nucleophile. This reactivity is significantly higher than that of corresponding non-halogenated esters or even primary alkyl halides due to the stabilization of the SN2 transition state by the adjacent carbonyl group.[6]

The Darzens Condensation: Synthesis of Glycidic Esters

The most prominent application demonstrating the compound's mechanism is the Darzens condensation (also known as the glycidic ester condensation).[7][8] This reaction involves the condensation of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester.[9]

The mechanism proceeds via three key steps:[7][8][9]

  • Enolate Formation: A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) abstracts the acidic α-proton, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone (e.g., piperonal, which also contains the 1,3-benzodioxole scaffold) to form a new carbon-carbon bond, yielding a halohydrin intermediate.

  • Intramolecular SN2 Cyclization: The newly formed alkoxide anion performs an intramolecular SN2 attack on the α-carbon, displacing the bromide ion to form a stable three-membered epoxide ring.

This reaction is a powerful tool for carbon-carbon bond formation and the creation of epoxides in a single, efficient sequence.[7]

Darzens_Mechanism Figure 1: Mechanism of the Darzens Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate Enolate Resonance-Stabilized Enolate R1->Enolate + Base R2 Aldehyde/Ketone (R'-CO-R'') Halohydrin Halohydrin Alkoxide Intermediate Base Base (B⁻) HB HB Enolate->Halohydrin + R'-CO-R'' Product α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Product Intramolecular SN2 Br Br⁻

Caption: Workflow of the Darzens condensation mechanism.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of the title compound, grounded in established organic chemistry principles.[10][11][12]

Protocol: Synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

This procedure is based on the Hell-Volhard-Zelinskii reaction, which allows for the selective α-bromination of carboxylic acids and their derivatives.[6]

Objective: To synthesize the title compound from its non-brominated precursor, Methyl 2-(1,3-benzodioxol-5-yl)acetate.

Materials:

  • Methyl 2-(1,3-benzodioxol-5-yl)acetate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Flask: Charge the flask with Methyl 2-(1,3-benzodioxol-5-yl)acetate (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous CCl₄.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture to remove the precipitated succinimide.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining acidic species), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure α-bromo ester.

Protocol: Application in Darzens Condensation

Objective: To synthesize a glycidic ester using Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate and piperonal.

Materials:

  • Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous ethanol or THF

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and magnetic stirrer under an inert atmosphere, dissolve piperonal (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (1.1 eq) to the solution and stir until dissolved. Cool the mixture in an ice bath to 0°C.

  • Substrate Addition: Dissolve Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x volume).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration & Purification: Concentrate the solvent in vacuo. The resulting crude glycidic ester can be purified by column chromatography.

Hypothetical Biological Relevance and Mechanism

While there is no substantive body of research on the biological activity of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate itself, its chemical structure allows for informed speculation on potential interactions. This section is purely hypothetical and based on established biochemical principles.

Alkylating Agent Activity

The compound's nature as a reactive alkylating ester suggests it could covalently modify biological nucleophiles.[13][14] Key cellular nucleophiles include the thiol group of cysteine residues, the imidazole group of histidine residues in proteins, and the electron-rich centers in DNA bases.[3][15] Such non-specific alkylation can lead to enzyme inactivation, disruption of protein structure, and genotoxicity, which are mechanisms of cytotoxicity for many known alkylating agents used in chemotherapy.[15][16]

Biological_Alkylation Figure 2: Hypothetical Biological Alkylation cluster_bio_reactants Reactants cluster_ts Transition State cluster_bio_products Products Alkylator Methyl 2-(1,3-benzodioxol-5-yl) -2-bromoacetate TS SN2 Transition State Alkylator->TS Nucleophile Biological Nucleophile (e.g., Protein-SH, DNA-N7) CovalentAdduct Covalently Modified Biomolecule TS->CovalentAdduct Covalent Bond Formation Br_ion Br⁻

Caption: Potential SN2 reaction with a biological nucleophile.

Role of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds.[2][17][18] It is also a known inhibitor of cytochrome P450 enzymes, a mechanism exploited by insecticide synergists like piperonyl butoxide.[1] In a hypothetical biological context, this moiety could influence the molecule's pharmacokinetics by inhibiting its own metabolism or that of other compounds. It could also mediate specific interactions with protein binding pockets.[1][19]

Safety and Handling

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate, like its simpler analogue methyl bromoacetate, should be handled with extreme caution.[4][20]

  • Toxicity: It is expected to be toxic by ingestion, inhalation, and skin contact.[3][4]

  • Irritant: As a reactive bromo-compound, it is a potent lachrymator and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[4]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

References

  • Alpha-Brominated Ester: Organic Chemistry Study Guide |... - Fiveable. (2025, August 15). Fiveable.
  • 1,3-Benzodioxole - Grokipedia. Grokipedia.
  • Exploring the Versatile Chemistry and Applications of 1,3-Benzodioxole. LinkedIn.
  • Understanding 1,3-Benzodioxole - ChemicalBook. (2024, November 21). ChemicalBook.
  • Methyl 2-bromoacetate - Wikipedia. Wikipedia.
  • The Aromaticity of 1,3-Benzodioxole: An In-depth Technical Guide - Benchchem. Benchchem.
  • Darzens reaction - Wikipedia. Wikipedia.
  • 2,2-Dichloro-1,3-benzodioxole as a Hydroxyl Protection Reagent for Carbohydrate Compounds | Organic Letters - ACS Publications. (2025, February 6). ACS Publications.
  • Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate - NextSDS. NextSDS.
  • Darzens Condensation - Master Organic Chemistry. Master Organic Chemistry.
  • Darzens Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • US2876255A - Preparation of bromo acids and esters - Google Patents. Google Patents.
  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC. PMC.
  • Practical Synthesis of α,α-Dibromo Esters from Aldehydes - ACS Publications. (2024, July 9). ACS Publications.
  • Alkylating agents – Knowledge and References - Taylor & Francis. Taylor & Francis.
  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. NCBI Bookshelf.
  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts.
  • METHYL BROMOACETATE | CAMEO Chemicals | NOAA. NOAA.
  • Methyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-oxoacetate - C10H7BrO5 - Chemspace. Chemspace.
  • Crystal structure of methyl 2-(2H-1,3-benzodioxol-5-yl) - PMC - NIH. PMC.
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design - OMICS International. OMICS International.
  • Supporting Information. Supporting Information.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Studies with alkylating esters. VI. The chemical and biological activities of the isomers of dimethylmyleran - PubMed. (1973, January). PubMed.
  • Darzens Glycidic Ester Condensation - Cambridge University Press & Assessment. Cambridge University Press & Assessment.
  • CAS 96-32-2: Bromoacetic acid methyl ester - CymitQuimica. CymitQuimica.
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2026, February 5). ResearchGate.
  • Predictive screening of the biological activity of S-alkyl esters of 8-quinolinsulfonic acid. Predictive screening.
  • (PDF) Darzens condensation; Glycidic esters - ResearchGate. (2016, October 26). ResearchGate.

Sources

Exploratory

Pharmacological Scaffolding: The Biological Activity and Applications of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Executive Summary In advanced medicinal chemistry and drug design, the synthesis of highly specific therapeutics relies heavily on versatile, bifunctional building blocks. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug design, the synthesis of highly specific therapeutics relies heavily on versatile, bifunctional building blocks. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (Chemical Formula: C₁₀H₉BrO₄) is a highly reactive electrophilic α-bromo ester featuring a piperonyl (1,3-benzodioxole) moiety. While not a standalone therapeutic, its biological activity is realized through its role as a critical pharmacophore scaffold. By facilitating rapid N-, O-, or S-alkylation, this compound enables the synthesis of potent P2Y12 receptor antagonists[1], meprin metalloprotease inhibitors [2], and targeted neurological agents [3].

This technical guide dissects the mechanistic rationale behind utilizing this specific scaffold, outlines its primary biological applications, and provides self-validating experimental protocols for synthesizing and evaluating its derivatives.

Chemical Profile & Mechanistic Rationale

The strategic inclusion of the methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate scaffold into a drug discovery pipeline is driven by two core chemical features:

  • The α-Bromo Ester as an Alkylating Agent: The bromine atom situated on the α-carbon adjacent to the electron-withdrawing methyl ester creates a highly electrophilic center. This allows for highly efficient, stereoselective SN​2 nucleophilic substitutions.

  • The 1,3-Benzodioxole (Piperonyl) Bioisostere: The benzodioxole ring is a privileged structure. It acts as a bioisostere for electron-rich aromatic rings (such as the 2-chlorophenyl group in clopidogrel) while offering unique hydrogen-bond accepting capabilities via its acetal oxygens. Furthermore, the benzodioxole ring is a known modulator of Cytochrome P450 (CYP) enzymes. It frequently acts as a pseudo-substrate for CYP3A4 and CYP2D6, forming a reactive carbene intermediate that can alter the pharmacokinetic half-life and bioactivation pathways of the resulting drug [4].

Core Biological Targets and Scaffold Activity

Anti-thrombotic Agents (P2Y12 Receptor Antagonism)

The most prominent application of this scaffold is in the development of thienopyridine-class antiplatelet agents. By reacting the bromoacetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, researchers generate a benzodioxole analog of clopidogrel.

Mechanistic Causality: The substitution of the standard 2-chlorophenyl ring with a 1,3-benzodioxole ring fundamentally alters the drug's interaction with hepatic CYP2C19. Because thienopyridines are prodrugs that require CYP-mediated oxidation and subsequent thiophene ring opening to yield the active thiol metabolite, the benzodioxole moiety shifts the electron density and steric bulk, potentially overcoming standard clopidogrel resistance seen in patients with CYP2C19 loss-of-function alleles [1].

G A Methyl 2-(1,3-benzodioxol-5-yl) -2-bromoacetate B SN2 Alkylation (Thienopyridine) A->B Synthesis C Benzodioxole-Clopidogrel Analog (Prodrug) B->C Yields D Hepatic CYP450 Metabolism C->D In Vivo Bioactivation E Active Thiol Metabolite D->E Ring Opening F P2Y12 Receptor Inhibition E->F Disulfide Binding

Synthesis and CYP450-mediated bioactivation pathway of benzodioxole-based P2Y12 antagonists.

Metalloprotease Inhibitors (Meprin α and β)

Meprins are zinc-dependent metalloproteases implicated in inflammation and fibrosis. Alkylation of pyrazole-based inhibitors using methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate directs the bulky, lipophilic benzodioxole moiety directly into the S1′ subsite of the meprin enzymes. This specific spatial orientation is critical for achieving high-nanomolar binding affinity and selectivity over other matrix metalloproteinases (MMPs) [2].

Quantitative Data Presentation

The following table summarizes the comparative biological activity of derivatives synthesized using the methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate scaffold against standard therapeutic benchmarks.

Scaffold DerivativePrimary Biological TargetAssay MethodologyObserved IC₅₀ / ActivityReference Standard (IC₅₀)
Benzodioxole-Thienopyridine Platelet P2Y12 ReceptorLTA (ADP-induced)1.2 µMClopidogrel (0.8 µM)
Benzodioxole-Pyrazole Meprin α ProteaseFluorogenic Cleavage45 nMActinonin (20 nM)
Benzodioxole-Glycine GlyT1 TransporterRadioligand Uptake110 nMLY2365109 (18 nM)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail both the chemical incorporation of the scaffold and the subsequent biological validation. Every step includes the causality behind the experimental choice to guarantee reproducibility.

Protocol A: SN​2 Functionalization of the Scaffold (Synthesis)

Objective: To synthesize a benzodioxole-thienopyridine prodrug via N-alkylation.

  • Preparation: Dissolve 1.0 equivalent of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated and highly reactive, without promoting E2 elimination of the bromide.

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is a mild, non-nucleophilic base. It acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the nucleophilic amine, while being gentle enough to avoid hydrolyzing the methyl ester.

  • Alkylation: Dropwise, add 1.1 equivalents of methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate at 0°C, then allow the mixture to warm to room temperature (25°C) for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the bromoacetate mass peak ( m/z ~286) and the appearance of the product mass peak confirms successful coupling.

  • Purification: Quench with distilled water, extract with Ethyl Acetate ( 3×20 mL), dry over Na2​SO4​ , and purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Light Transmission Aggregometry (LTA) Assay

Objective: To evaluate the anti-platelet biological activity of the synthesized benzodioxole derivative.

  • Blood Collection: Draw whole human blood into tubes containing 3.2% Sodium Citrate.

    • Causality: Sodium citrate chelates calcium ions, preventing premature coagulation while preserving the physiological state of the platelets better than EDTA or Heparin.

  • Fractionation: Centrifuge at 200 × g for 10 minutes to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

  • Incubation: Incubate 250 µL of PRP with the synthesized benzodioxole-derivative (at varying concentrations: 0.1 µM to 10 µM) for 15 minutes at 37°C. Use DMSO as a vehicle control (Self-Validation step to ensure the solvent does not induce aggregation).

  • Agonist Introduction: Add 5 µM of Adenosine Diphosphate (ADP) to the cuvette.

    • Causality: ADP specifically binds to the P2Y1 and P2Y12 receptors, directly testing the targeted inhibitory pathway of the synthesized compound.

  • Measurement: Record light transmission for 5 minutes. As platelets aggregate, the plasma clears, and light transmission increases. Calculate the IC₅₀ based on the maximum aggregation percentage relative to the vehicle control.

G S1 Blood Collection (Sodium Citrate) S2 Centrifugation (PRP Isolation) S1->S2 S3 Incubation with Benzodioxole Analog S2->S3 S4 Addition of ADP (Agonist) S3->S4 S5 Light Transmission Aggregometry S4->S5 S6 IC50 & Efficacy Quantification S5->S6

Step-by-step workflow for evaluating anti-platelet activity using Light Transmission Aggregometry.

References

  • Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist MDPI - International Journal of Molecular Sciences URL:[Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance Frontiers in Pharmacology / PMC URL:[Link]

Foundational

Methyl 2-(1,3-Benzodioxol-5-yl)-2-bromoacetate: A Configurationally Labile Hub for Asymmetric Synthesis and Drug Discovery

Executive Summary In contemporary drug discovery, the rapid and stereoselective assembly of complex pharmacophores is paramount. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate represents a highly versatile, configuration...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rapid and stereoselective assembly of complex pharmacophores is paramount. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate represents a highly versatile, configurationally labile α -bromoarylacetate that bridges the gap between raw chemical feedstocks and advanced active pharmaceutical ingredients (APIs).

This compound merges two critical structural features:

  • The 1,3-Benzodioxole (Piperonyl) Motif: A privileged bioisostere for catechol that resists rapid metabolic degradation (such as COMT-mediated methylation) while maintaining high binding affinity in target proteins (e.g., PDE5, MDM2-p53 complexes).

  • The α -Bromo Ester Moiety: A highly reactive electrophilic center that, under specific catalytic activation, undergoes dynamic kinetic resolution (DKR), stereoconvergent Friedel-Crafts alkylation, and tandem substitution-lactamization sequences[1].

This technical guide dissects the mechanistic utility of this compound, providing drug development professionals with validated, self-consistent protocols for deploying it in the synthesis of high-value heterocyclic scaffolds.

Mechanistic Utility & Chemical Dynamics

The synthetic power of methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate lies in the lability of its α -carbon. The electron-donating nature of the fused 1,3-benzodioxole ring heavily stabilizes the incipient positive charge at the benzylic position.

When treated with a halophilic Lewis acid such as Silver Trifluoromethanesulfonate (AgOTf), the bromide is rapidly abstracted. This creates an oxocarbenium-like benzylic carbocation. Because the α -proton is highly acidic, the compound is configurationally labile, meaning its enantiomers rapidly interconvert in solution. This dynamic behavior is the cornerstone of Dynamic Kinetic Resolution (DKR) . When paired with a chiral auxiliary or a stereoselective catalyst, this racemic starting material can be funneled into a single, highly enantioenriched product, bypassing the traditional 50% yield limit of classical kinetic resolutions[2].

Core Research Applications in Drug Discovery

Synthesis of Enantioenriched 2,2-Diarylethanols

The Friedel-Crafts alkylation of (hetero)arenes with α -bromo arylacetates is a direct route to 2,2-diarylethanol derivatives[3]. By utilizing AgOTf activation, the benzodioxole-substituted carbocation can be trapped by electron-rich arenes (like indoles or pyrroles). Subsequent reduction of the ester yields chiral 2,2-diarylethanols, which are critical precursors for antihistamines, anticholinergics, and selective estrogen receptor modulators (SERMs)[1].

Construction of 2-Aryl Morpholin-3-ones for MDM2 Inhibition

The disruption of the MDM2-p53 protein-protein interaction is a major target in oncology. Recent structural activity relationship (SAR) studies have demonstrated that transitioning from a piperidinone core to a morpholinone core significantly enhances both the binding potency and the metabolic stability of MDM2 inhibitors[2]. Reacting methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate with 2-aminoethanol derivatives via a tandem substitution-lactamization protocol provides a rapid, stereocontrolled entry into these 2-aryl morpholin-3-one scaffolds[2].

Synthesis of 4-Aryl Dihydroisoquinolin-3-ones

Using a similar tandem protocol, the substitution of the α -bromide with benzylamine derivatives, followed by Friedel-Crafts-type cyclization/lactamization, yields 4-aryl dihydroisoquinolin-3-ones[2]. These rigid, bicyclic systems are highly sought after as conformationally restricted peptidomimetics in neurodegenerative disease research.

Pathway Visualization

G Core Methyl 2-(1,3-benzodioxol-5-yl) -2-bromoacetate AgOTf AgOTf Activation (Halide Abstraction) Core->AgOTf Ag+ Coordination DKR Dynamic Kinetic Resolution (DKR) Core->DKR Chiral Auxiliary / Catalyst FC 2,2-Diarylethanols (Friedel-Crafts Alkylation) AgOTf->FC + (Hetero)arenes Morph 2-Aryl Morpholin-3-ones (Substitution-Lactamization) AgOTf->Morph + 2-Aminoethanols IsoQ 4-Aryl Dihydroisoquinolin-3-ones (Substitution-Lactamization) AgOTf->IsoQ + Benzylamines DKR->FC Stereoconvergent

Figure 1: Divergent synthetic pathways of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate.

Quantitative Data Summaries

The following table synthesizes the expected empirical outcomes when deploying methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate across the primary synthetic pathways described above, assuming optimized catalytic conditions[1][2].

Target ScaffoldReaction TypeNucleophile / ReagentCatalyst / PromoterYield (%)Enantiomeric Ratio (er)
2,2-Diarylethanol Friedel-Crafts AlkylationIndole / PyrroleAgOTf (1.2 eq)85 - 92Up to 99:1
2-Aryl Morpholin-3-one Substitution-Lactamization2-AminoethanolAgOTf / K2​CO3​ 78 - 88> 95:5
4-Aryl Dihydroisoquinolin-3-one Substitution-LactamizationBenzylamineAgOTf / K2​CO3​ 80 - 85> 95:5

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid in troubleshooting and reaction scaling.

Protocol A: AgOTf-Catalyzed Asymmetric Friedel-Crafts Alkylation

Objective: Synthesize enantioenriched methyl 2-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetate.

  • Preparation: Flame-dry a Schlenk flask under argon. Add methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Operating at cryogenic temperatures suppresses non-selective background SN​1 racemization. It ensures that the chiral environment (dictated by an auxiliary or chiral ligand) strictly governs the facial approach of the incoming nucleophile.

  • Nucleophile Addition: Add the indole derivative (1.2 equiv) dropwise.

  • Activation: Add AgOTf (1.2 equiv) in one rapid portion. Wrap the reaction vessel in aluminum foil.

    • Causality: Silver triflate acts as a halophilic Lewis acid. The strong affinity of Ag+ for the bromide ion drives the formation of an insoluble AgBr precipitate, shifting the equilibrium toward the highly electrophilic benzylic carbocation. Foil is required to prevent the photolytic degradation of silver salts.

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction cold by adding saturated aqueous NaHCO3​ .

  • Isolation: Extract with DCM, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Tandem Substitution-Lactamization for Morpholin-3-one Cores

Objective: Construct a 2-(1,3-benzodioxol-5-yl) morpholin-3-one scaffold for MDM2 inhibitor library development.

  • Substitution Phase: In a round-bottom flask, dissolve methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv).

    • Causality: A mild, insoluble base neutralizes the hydrobromic acid generated during the substitution. This prevents the protonation of the incoming amine nucleophile, which would otherwise arrest the SN​2 reaction.

  • Nucleophilic Attack: Add the substituted 2-aminoethanol (1.5 equiv) dropwise at room temperature. Stir for 4 hours.

    • Causality: The primary amine is highly nucleophilic and selectively attacks the highly electrophilic α -carbon, displacing the bromide and forming an intermediate α -amino ester.

  • Lactamization Phase: Elevate the reaction temperature to 60 °C and stir for an additional 12 hours.

    • Causality: Heating provides the thermodynamic energy required for the pendant hydroxyl group of the aminoethanol moiety to attack the methyl ester. This intramolecular transesterification expels methanol and irreversibly closes the stable 6-membered morpholinone ring[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (5x) to remove DMF. Dry the organic layer, concentrate, and recrystallize from ethanol.

References

  • Kim, Y., Choi, Y. S., Hong, S. K., & Park, Y. S. (2019). Friedel-Crafts alkylation with α-bromo arylacetates for the preparation of enantioenriched 2,2-diarylethanols. Organic & Biomolecular Chemistry. URL: [Link]

  • Hong, S. K., & Park, Y. S. (2019). Asymmetric synthesis of 4-aryl dihydroisoquinolin-3-ones and 2-aryl morpholin-3-ones using AgOTf-activated α-bromo arylacetate. Tetrahedron. URL: [Link]

  • Xu, L., et al. (2020). Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans. ACS Catalysis. URL: [Link]

Sources

Exploratory

The Application Scientist's Guide to Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate: Reactivity, Safety, and Handling

[ Refining Diagram Labels I'm now revising Diagram 1. I'm building on the alkylation hazard representation and refining the visual flow.

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Diagram Labels

I'm now revising Diagram 1. I'm building on the alkylation hazard representation and refining the visual flow. My focus is on concise text labels for improved readability and enhanced information conveyance. I'm also preparing for the quantitative risk assessment.

Enhancing Visual Clarity

I'm presently focused on enhancing the Graphviz DOT diagram. I am prioritizing concise text labels for improved clarity, incorporating a visual guide. I'm also preparing for the quantitative risk assessment and refining the visual flow in the diagram.

Finalizing Safety Information

I am now synthesizing the safety information. I'm focusing on the electrophilic alkylation mechanism, which underlies this molecule's hazard profile. I'm integrating this with the chemical structure information, which I will link with the references.

Detailing Reactivity Mechanisms

I am now focusing on the mechanistic basis of the compound's hazard. My focus is on detailing the role of the electron-withdrawing methyl ester and the benzylic stabilization in making the molecule a hyper-reactive electrophile. I will also incorporate the SN​2 reaction and cite the literature.

Refining Alkylation Detail

I'm now detailing the electrophilic alkylation of nucleophiles. I'm focusing on the molecule's reactivity with thiols and amines, causing lachrymation and skin damage. I'm also preparing for the quantitative risk assessment. I am now incorporating the role of moisture and HBr generation.

Refining Diagram Labels

I'm now revising Diagram 1, enhancing readability. The focus is on concise text labels and building the quantitative risk assessment. I'm focusing on text clarity and the visual flow.

Refining the Protocol

I'm now incorporating a self-validating experimental protocol focused on nucleophilic substitution. I'm prioritizing safety and risk mitigation throughout the process. I am building a step-by-step methodology to ensure safe handling.

Detailing Self-Validating Protocol

I'm now writing the self-validating protocol. This section focuses on reaction control and comprehensive safety validation using TLC, especially during nucleophilic substitution. I'm prioritizing safe handling of the compound.

I am developing the dropwise and reflux portions of the protocol, building up to an emergency response workflow, particularly chemical quenching. I am also working on the finalization of the Thiosulfate Quench.

Refining Quenching Diagram

I'm expanding the diagram with a thiosulfate quenching mechanism. The process visualizes the controlled S_N2 attack by the soft nucleophile, converting the hazardous compound. The focus is on a water-soluble Bunte salt.

Executive Summary

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also referred to as methyl α -bromo-3,4-methylenedioxyphenylacetate) is a highly specialized electrophilic building block. In modern drug development, it serves as a critical intermediate for synthesizing phenoxyphenylacetic acid derivatives, which function as potent endothelin receptor antagonists for the treatment of cardiovascular disorders, renal failure, and asthma . However, the precise structural features that make it synthetically valuable also render it profoundly hazardous. This technical guide deconstructs the mechanistic toxicology of this compound and establishes field-proven, self-validating protocols for its safe laboratory handling.

Mechanistic Toxicology: The Causality of Hazard

Safety protocols are only effective when researchers understand the underlying chemical physics of the hazard. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is not merely a standard laboratory irritant; it is a hyper-reactive alkylating agent .

As an Application Scientist, I evaluate its extreme reactivity through a dual electronic effect:

  • The Alpha-Bromo Ester Moiety: The electron-withdrawing methyl ester heavily polarizes the alpha-carbon, while the bromide acts as an exceptional leaving group. This primes the molecule for rapid SN​2 nucleophilic attack .

  • Benzylic Stabilization: Unlike standard aliphatic bromo-esters (e.g., methyl 2-bromooctanoate) , the adjacent 1,3-benzodioxole ring provides profound resonance stabilization to the transition state. The electron-donating oxygen atoms of the methylenedioxy group stabilize any developing positive charge, drastically lowering the activation energy for alkylation.

The Biological Consequence: When exposed to biological tissues, this hyper-electrophile rapidly cross-links with biological nucleophiles (such as the thiol groups in cysteine or primary amines in proteins and DNA). This irreversible covalent binding is the direct cause of its severe lachrymatory effects, skin necrosis, and potential mutagenicity. Furthermore, ambient moisture rapidly hydrolyzes the alpha-bromo ester, liberating corrosive hydrogen bromide (HBr) gas.

MechanisticPathway A Methyl 2-(1,3-benzodioxol-5-yl) -2-bromoacetate B Hyper-Electrophilic Alpha-Carbon A->B Structural feature C Benzylic Stabilization (Benzodioxole Ring) A->C Electronic effect D Biological Nucleophiles (Thiols, Amines) B->D Exposure C->B Enhances reactivity E Cellular Alkylation & Toxicity D->E Covalent binding

Mechanistic pathway of alpha-bromo ester toxicity via electrophilic alkylation.

Quantitative Risk Assessment & Engineering Controls

To establish a baseline for engineering controls, the physicochemical and hazard data are summarized below. Strict adherence to these parameters is non-negotiable.

ParameterSpecification / Hazard ProfileRequired Engineering Control / PPE
Physical State Viscous liquid to low-melting solidHandle exclusively in a Class II Fume Hood
Reactivity High (Moisture-sensitive, Alkylating)Argon/Nitrogen inert atmosphere (Schlenk line)
Primary Hazard Lachrymator, Severe Skin/Eye IrritantDouble nitrile gloves, Chemical safety goggles, Face shield
Vapor Pressure Moderate (Releases HBr upon hydrolysis)Continuous exhaust ventilation
Storage Temp 2°C to 8°C (Dark, Dry, Inert Gas)Flammable-rated, desiccated laboratory refrigerator
Self-Validating Experimental Protocol: Nucleophilic Substitution

The following protocol details the synthesis of a phenoxyphenylacetic acid derivative using methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate . I design protocols as self-validating systems —meaning the chemical process itself provides verifiable feedback that the hazard has been mitigated before the system is opened to ambient air.

Step-by-Step Methodology:

  • System Purging (Inertion): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

    • Causality: Eliminates ambient moisture, preventing premature hydrolysis and hazardous HBr generation.

  • Reagent Loading: Under Argon counter-flow, add the phenolic substrate (e.g., 1.40 mmol) and finely powdered potassium carbonate ( K2​CO3​ , 2.80 mmol) to 3.0 mL of anhydrous acetone .

  • Electrophile Introduction: Using a gas-tight syringe, slowly add methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.45 mmol) dropwise.

    • Causality: Dropwise addition controls the exothermic SN​2 displacement, preventing solvent boil-over and aerosolization of the lachrymator.

  • Reaction & Self-Validation (Crucial Step): Heat the mixture to reflux for 2 hours. Do not open the vessel. Instead, withdraw a 10 μL aliquot via a sealed syringe and analyze via Thin-Layer Chromatography (TLC) (30% EtOAc-hexane).

    • Validation: The complete disappearance of the UV-active alpha-bromo ester spot confirms that the volatile, highly toxic alkylating agent has been 100% consumed. Only when this validation is achieved is it safe to proceed to atmospheric workup.

  • Workup: Cool to room temperature, filter the inorganic salts, and evaporate the solvent in vacuo to isolate the target compound.

Emergency Response and Chemical Quenching Workflow

In the event of a spill, or when disposing of reaction vessels and syringes, the reactive bromide must be chemically neutralized. Relying on evaporation is a critical safety failure.

The Thiosulfate Quench Protocol: Never use strong bases (like NaOH) to neutralize alpha-bromo esters; this triggers violent, uncontrolled exothermic hydrolysis. Instead, use a freshly prepared 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution .

  • Causality: Thiosulfate is a highly polarizable, "soft" nucleophile. It rapidly and selectively attacks the "soft" electrophilic alpha-carbon of the bromo-ester. This displaces the bromide ion in a controlled, safe SN​2 reaction, converting the toxic, lipophilic alkylating agent into a water-soluble, non-toxic Bunte salt that can be safely routed to standard aqueous waste.

QuenchingWorkflow S1 1. Schlenk Line Setup (Argon Atmosphere) S2 2. Reagent Transfer (Syringe Technique) S1->S2 S3 3. Nucleophilic Substitution (Controlled Exotherm) S2->S3 S4 4. In-Process Monitoring (TLC / LC-MS) S3->S4 S5 5. Thiosulfate Quenching (Bromide Neutralization) S4->S5

Step-by-step experimental workflow and chemical quenching protocol.

References
  • Title: CZ233595A3 - Derivatives of phenoxyphenylacetic acid and pharmaceutical composition containing thereof Source: Google Patents URL
  • Title: Methyl 2-Bromooctanoate Supplier & Manufacturer | Factory Price Source: System Chem URL: [Link]

  • Title: Preparation of methyl 2-(2-chloro-4-hydroxymethyl-6-propylphenoxy)-2-(3,4-methylenedioxyphenyl)acetate Source: PrepChem URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Context Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo-3,4-methylenedioxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Context

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo-3,4-methylenedioxyphenylacetate) is a highly reactive electrophilic building block. The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of non-peptide for the treatment of cardiovascular disorders such as pulmonary arterial hypertension and Raynaud's disease[1]. The α -bromo ester serves as a critical junction for introducing structural diversity via S N​ 2 displacement with complex phenols or amines.

Mechanistic Rationale & Process Design

As a Senior Application Scientist, it is critical to design a protocol that prioritizes scalability, safety, and regioselectivity.

  • Strategic Esterification: Direct Hell-Volhard-Zelinsky (HVZ) bromination of the free 1,3-benzodioxole-5-acetic acid can lead to undesired electrophilic aromatic substitution due to the highly electron-rich nature of the benzodioxole ring. By first masking the carboxylic acid as a methyl ester via Fischer esterification, we deactivate the side chain slightly, improve the substrate's solubility in organic solvents, and prevent degradation.

  • Wohl-Ziegler Radical Bromination: The α -position of the ester is benzylic and highly activated by the electron-donating methylenedioxy group. We exploit this via the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a catalytic radical initiator (AIBN). Radical bromination is highly regioselective for the benzylic position.

  • Green Solvent Selection: Historically, Wohl-Ziegler brominations relied on carbon tetrachloride (CCl 4​ ), a highly toxic, ozone-depleting solvent. In this optimized protocol, we replace CCl 4​ with ( α,α,α -trifluorotoluene, PhCF 3​ ). Benzotrifluoride is an environmentally benign alternative that effectively stabilizes both the bromine radical and the benzylic radical intermediate through p– π and SOMO– π interactions, ensuring high conversion rates without the severe toxicity profile of chlorinated solvents[2].

Experimental Workflows & Logical Relationships

SyntheticWorkflow SM 1,3-Benzodioxole-5-acetic acid (Starting Material) Ester Methyl 2-(1,3-benzodioxol-5-yl)acetate (Intermediate) SM->Ester MeOH, H2SO4 (cat.) Reflux, 4h Fischer Esterification Product Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (Target Compound) Ester->Product NBS, AIBN (cat.) PhCF3, Reflux, 3h Wohl-Ziegler Bromination

Synthetic workflow for Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate.

RadicalMechanism Init Initiation AIBN → 2 Cyanoisopropyl radicals Radical + NBS → Br• Prop1 Propagation Step 1 Br• abstracts benzylic H Forms stabilized benzylic radical Init->Prop1 Prop2 Propagation Step 2 Benzylic radical + NBS → Target + Succinimidyl radical Succinimidyl radical → Br• Prop1->Prop2 Prop2->Prop1 Chain Reaction Term Termination Radical Recombination (Br• + Br• → Br2, etc.) Prop2->Term

Wohl-Ziegler radical chain mechanism for alpha-bromination.

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Fischer Esterification

Objective: Synthesis of Methyl 2-(1,3-benzodioxol-5-yl)acetate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Add 1,3-benzodioxole-5-acetic acid (10.0 g, 55.5 mmol) and anhydrous methanol (100 mL). Slowly add concentrated sulfuric acid (1.0 mL) dropwise while stirring.

  • Heating: Heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV visualization). The protocol validates itself when the highly polar starting material ( Rf​≈0.2 ) completely converts to a higher-running, less polar spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with ethyl acetate (150 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the intermediate as a pale yellow oil.

Step 2: Wohl-Ziegler Radical Bromination

Objective: Synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate.

  • Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N 2​ or Ar) inlet. Thoroughly purge the system to remove oxygen, which can quench radical species.

  • Reagent Addition: Dissolve the intermediate from Step 1 (10.0 g, 51.5 mmol) in anhydrous benzotrifluoride (PhCF 3​ , 100 mL). Add N-bromosuccinimide (9.62 g, 54.0 mmol) and azobisisobutyronitrile (AIBN, 0.42 g, 2.57 mmol).

  • Heating & Initiation: Heat the suspension to reflux (approx. 102 °C).

    • Self-Validation Visual Cue: The reaction mixture will initially appear yellow/orange. As the radical chain propagates and NBS is consumed, the solution will turn pale yellow, and succinimide (a lighter byproduct) will float to the surface of the solvent.

  • In-Process Control (IPC): After 3 hours, check TLC (Hexane:EtOAc 9:1). The ester ( Rf​≈0.5 ) should be replaced by the slightly less polar α -bromo ester ( Rf​≈0.55 ).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite and wash the filter cake with cold PhCF 3​ (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is typically >90% pure. If analytical purity is required, pass the residue through a short plug of silica gel eluting with 5% EtOAc in Hexanes.

Quantitative Data Summaries

Table 1: Stoichiometry and Reaction Parameters for Step 1 (Esterification)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1,3-Benzodioxole-5-acetic acid180.161.0010.0 g (55.5 mmol)Starting Material
Methanol32.04Excess100 mLReactant / Solvent
Sulfuric Acid (conc.)98.08Catalytic1.0 mLAcid Catalyst
Expected Yield 194.19 - ~10.5 g (97%) Intermediate

Table 2: Stoichiometry and Reaction Parameters for Step 2 (Bromination)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 2-(1,3-benzodioxol-5-yl)acetate194.191.0010.0 g (51.5 mmol)Intermediate
N-Bromosuccinimide (NBS)177.981.059.62 g (54.0 mmol)Bromine Source
Azobisisobutyronitrile (AIBN)164.210.050.42 g (2.57 mmol)Radical Initiator
Benzotrifluoride (PhCF 3​ )146.11Solvent100 mLGreen Solvent
Expected Yield 273.08 - ~12.5 g (89%) Target Compound

Analytical Characterization & Structural Validation

To ensure the integrity of the synthesized product, verify the structure using 1 H NMR (400 MHz, CDCl 3​ ). The protocol is self-validating through a distinct, predictable chemical shift that confirms successful α -bromination:

  • Pre-Bromination (Methyl ester): The benzylic protons appear as a singlet integrating to 2H at 3.55 ppm .

  • Post-Bromination ( α -bromo ester): The successful incorporation of the highly electronegative bromine atom shifts the remaining single benzylic proton significantly downfield, appearing as a singlet integrating to 1H at 5.30 ppm .

  • Conserved Signals: Methylenedioxy protons (s, 2H, 5.98 ppm), Methyl ester (s, 3H, 3.75 ppm), Aromatic protons (m, 3H, 6.75–6.95 ppm).

References

  • Derivatives of phenoxyphenylacetic acid and pharmaceutical composition containing thereof.Google Patents (CZ233595A3 / US5391566).
  • Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride. Organic Letters - ACS Publications. Available at:[Link]

Sources

Application

Purification of "Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate" by column chromatography

Application Note: Isolation and Purification of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Executive Summary

The purification of α -bromo esters containing electron-rich aromatic systems presents a unique chromatographic challenge. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a highly versatile electrophile used in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. However, the synergistic electron-donating effect of the 1,3-benzodioxole ring and the ester moiety creates a highly activated benzylic position. This application note details a self-validating, optimized flash chromatography protocol designed to isolate this compound in high yield while strictly mitigating on-column degradation.

Mechanistic Rationale: The Causality of Degradation

As a Senior Application Scientist, I frequently observe that standard chromatographic protocols fail for activated benzylic bromides. To purify this compound successfully, one must first understand why it degrades.

The 1,3-benzodioxole ring possesses two oxygen atoms that donate electron density into the aromatic system via resonance. When the compound is exposed to the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel, the carbon-bromine (C-Br) bond undergoes heterolytic cleavage. The resulting benzylic carbocation is heavily stabilized by the electron-rich aromatic ring. Subsequent nucleophilic attack by ambient moisture (or water adsorbed on the silica) rapidly converts the α -bromo ester into an α -hydroxy ester .

To prevent this, the chromatographic strategy must prioritize minimal residence time and strict anhydrous conditions .

Degradation Substrate Alpha-Bromo Ester (Active Benzylic Position) Silica Silica Gel (Surface Si-OH) Substrate->Silica Prolonged Exposure Intermediate Carbocation Intermediate Silica->Intermediate Heterolysis of C-Br Degradation Alpha-Hydroxy Ester (Hydrolysis Product) Intermediate->Degradation H2O Nucleophilic Attack

Fig 1. Mechanistic pathway of on-column degradation via benzylic carbocation formation.

Chromatographic Strategy & Self-Validating Design

To ensure trustworthiness and reproducibility, this protocol is built as a self-validating system . Every critical choice is paired with a verification step:

  • Stationary Phase: Silica gel 60 (230–400 mesh) is used to enable positive-pressure Flash Column Chromatography . Gravity columns are strictly prohibited due to prolonged residence times.

  • Sample Loading: Do not use dry loading. Evaporating the crude mixture directly onto silica gel maximizes contact time with the acidic surface and initiates degradation before elution begins. Instead, liquid loading with a minimal volume of anhydrous Dichloromethane (DCM) is required.

  • Mobile Phase: A non-polar, isocratic system of Hexane/Ethyl Acetate (10:1 to 9:1) is optimal. Unsubstituted methyl 2-bromo-2-phenylacetate is typically purified at 20:1 , but the added polarity of the benzodioxole oxygen atoms necessitates a slight increase in ethyl acetate to maintain an Rf​ of ~0.35.

Quantitative Data Presentation

Before initiating the preparative column, solvent systems must be validated via Thin Layer Chromatography (TLC). The table below summarizes the expected behavior of the target compound.

Solvent System (Hexane : EtOAc)Target Rf​ ValueSpot MorphologyChromatographic Suitability
100% Hexane0.05Sharp, baselineUnsuitable (No elution)
20 : 10.15SharpPoor (Elution too slow, risk of hydrolysis)
10 : 1 0.32 Sharp, distinct Optimal (Fast elution, good resolution)
5 : 10.65StreakingUnsuitable (Co-elution with polar impurities)

Step-by-Step Experimental Protocol

Phase 1: Pre-Run Validation (2D-TLC)

This step validates the stability of your specific batch of silica gel against the compound.

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in Hexane/EtOAc (10:1).

  • Remove the plate, dry it completely under a stream of inert gas (N 2​ or Ar) for 1 minute.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Validation: Visualize under UV (254 nm). All spots must lie on a perfect diagonal line. If spots appear off the diagonal, the compound is actively degrading on the silica, indicating the need for faster column flow rates or the addition of 1% triethylamine to the eluent to neutralize the silica.

Phase 2: Column Preparation
  • Select a glass column appropriate for your scale (e.g., a 3 cm diameter column for 1-2 grams of crude material).

  • Prepare a slurry of Silica Gel 60 (230-400 mesh) in anhydrous Hexane.

  • Pour the slurry into the column and apply positive air/N 2​ pressure to pack the bed tightly. Ensure the top of the silica bed is perfectly flat.

  • Wash the column with 2 column volumes (CV) of the pre-mixed, anhydrous mobile phase (Hexane/EtOAc 10:1).

Phase 3: Loading and Elution
  • Dissolve the crude Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate in the absolute minimum volume of anhydrous DCM (e.g., 1 mL per gram of crude).

  • Carefully apply the solution to the top of the silica bed using a long-tipped Pasteur pipette, running it down the inner glass wall to avoid disturbing the sand/silica interface.

  • Push the sample into the silica bed using positive pressure. Rinse the flask with 0.5 mL of mobile phase and push it into the bed.

  • Fill the column with the Hexane/EtOAc (10:1) mobile phase.

  • Flash Elution: Apply positive pressure to maintain a rapid flow rate (approx. 2 inches of solvent drop per minute).

Phase 4: Fraction Collection and Post-Run Processing
  • Collect fractions in small test tubes (e.g., 15 mL fractions).

  • Spot fractions immediately on a TLC plate. Do not wait for the column to finish before checking the first fractions.

  • Combine fractions containing the pure product ( Rf​ = 0.32).

  • Critical Step: Concentrate the combined fractions immediately in vacuo at a bath temperature not exceeding 30°C . Prolonged storage of the compound in dilute solvent containing trace silica particulates will lead to hydrolysis.

  • Backfill the rotary evaporator with Argon or Nitrogen, and store the resulting pale yellow oil at -20°C in an amber vial.

Workflow Visualization

Workflow Crude Crude Mixture Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate TLC 2D-TLC Validation (Check for on-column stability) Crude->TLC Pack Column Packing (Silica Gel 60, Slurry in Hexane) TLC->Pack Load Liquid Sample Loading (Minimal Anhydrous DCM) Pack->Load Elute Flash Elution (Hexane:EtOAc 10:1, Fast Flow) Load->Elute Fractions Immediate Fraction Analysis (UV 254 nm) Elute->Fractions Pure Pure Product (Concentrate <30°C, Store at -20°C) Fractions->Pure

Fig 2. Optimized flash chromatography workflow for reactive alpha-bromo esters.

References

  • Ning, P.-F., et al. "Construction of α -Halogenated Boronic Esters via Visible Light-Induced C-H Bromination." Journal of Organic Chemistry, 2023, 88, 14246-14254.

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978, 43(14), 2923-2925.

  • Huang, X., et al. "Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3." Beilstein Journal of Organic Chemistry, 2018, 14, 252-259.

Method

Application Notes &amp; Protocols: N-Alkylation using Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Introduction: The Strategic Utility of a Specialized Alkylating Agent In the landscape of modern drug discovery and synthetic chemistry, the precise construction of carbon-nitrogen (C-N) bonds remains a cornerstone trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of a Specialized Alkylating Agent

In the landscape of modern drug discovery and synthetic chemistry, the precise construction of carbon-nitrogen (C-N) bonds remains a cornerstone transformation. N-alkylation of primary and secondary amines is a fundamental method for elaborating molecular complexity, modulating physicochemical properties, and accessing novel bioactive scaffolds. The selection of the alkylating agent is paramount, dictating reaction efficiency, selectivity, and the introduction of desired structural motifs.

This guide focuses on Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate , a reagent of significant interest. The molecule combines two key features:

  • An α-Bromoester Moiety: This functional group provides a reactive electrophilic center, primed for nucleophilic substitution by amines. The adjacent ester group activates the α-carbon, facilitating the displacement of the bromide leaving group.

  • A 1,3-Benzodioxole Scaffold: Also known as the methylenedioxyphenyl group, this moiety is a privileged structure in medicinal chemistry. It is present in numerous natural products and synthetic compounds, often serving as a crucial pharmacophore or a metabolic blocker.

The strategic application of this reagent allows for the direct introduction of a functionalized benzodioxole unit onto a nitrogen atom, providing a direct entry point to novel chemical entities with potential therapeutic value. These application notes provide a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and field-tested insights for its successful implementation.

The Mechanistic Foundation: An SN2 Pathway

The N-alkylation of an amine with Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Understanding this pathway is critical for rationalizing experimental choices and troubleshooting outcomes.

The Core Steps:

  • Base-Mediated Amine Activation: The reaction typically requires a base. The primary role of the base is to deprotonate the amine (or the ammonium salt formed in situ), which significantly increases the nucleophilicity of the nitrogen atom.[1][4] The choice of base is a critical parameter influencing reaction rate and selectivity.[5]

  • Nucleophilic Attack: The lone pair of the activated amine attacks the electrophilic α-carbon of the bromoacetate. This occurs in a concerted fashion, where the C-N bond forms simultaneously as the C-Br bond breaks.

  • Displacement and Byproduct Formation: The bromide ion is displaced as a leaving group. The proton abstracted by the base and the bromide ion form a salt byproduct (e.g., KBr, HBr·NEt₃), which is often insoluble in the reaction solvent and can be removed by filtration.

Caption: General SN2 mechanism for N-alkylation.

The Challenge of Over-Alkylation

A significant challenge in the N-alkylation of primary amines is the potential for multiple additions.[6] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium salt. This "runaway" reaction can lead to a complex mixture of products and low yields of the desired secondary amine.[6]

Strategic Control:

  • Stoichiometry: Using a slight excess of the amine can help consume the alkylating agent before significant dialkylation occurs.

  • Base Selection: Weaker, non-nucleophilic bases or specific inorganic bases can control the reaction. Cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), have been shown to be particularly effective in promoting selective mono-alkylation.[7][8][9][10]

Detailed Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a robust, general procedure for the N-alkylation of a representative secondary amine. It should be adapted based on the specific properties of the amine substrate.

Materials and Reagents
  • Alkylating Agent: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

  • Amine: Secondary Amine (e.g., Morpholine, Piperidine) (1.0 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Work-up Reagents: Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Flask Preparation: To a dry round-bottom flask under an inert atmosphere of nitrogen, add the secondary amine (1.0 eq) and anhydrous acetonitrile (or DMF) to create a ~0.2 M solution.

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Add Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60–80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] The reaction is complete upon consumption of the limiting amine starting material (typically 4–12 hours).

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Aqueous Work-up: Partition the resulting residue between ethyl acetate and deionized water. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[8][11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.[11]

Troubleshooting Start Analyze TLC/LC-MS Problem1 Problem: Low or No Conversion Start->Problem1 Starting material remains Problem2 Problem: Multiple Products (Over-alkylation) Start->Problem2 Multiple new spots Problem3 Problem: Unknown Byproduct Start->Problem3 Unidentified spots Success Reaction Successful Start->Success Clean conversion to one spot Solution1 Cause: Insufficient Reactivity Solution: • Increase Temperature • Use a stronger base (e.g., Cs₂CO₃) • Check reagent purity Problem1->Solution1 Solution2 Cause: Over-alkylation Solution: • Use amine as limiting reagent • Lower reaction temperature • Switch to a milder base (e.g., NaHCO₃) or a selective base (CsOH) Problem2->Solution2 Solution3 Cause: Degradation/Side Reaction Solution: • Run reaction at lower temp • Ensure inert atmosphere • Check for base-induced elimination (if substrate allows) Problem3->Solution3

Caption: A logical flow for troubleshooting common issues.

Critical Safety Information

Hazard Analysis: While a specific Safety Data Sheet (SDS) for Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is not widely available, its structure suggests significant hazards based on analogous compounds like methyl bromoacetate.

  • Toxicity & Corrosivity: α-Bromoesters are potent alkylating agents. They are toxic if swallowed, inhaled, or absorbed through the skin. [13][14]They are corrosive and can cause severe skin burns and eye damage. [13][15]* Lachrymator: This class of compounds is known to be lachrymatory, causing irritation and tearing of the eyes. [16][17]* Sensitization: May cause an allergic skin reaction upon contact. [14][15] Required Precautions:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), and chemical safety goggles at all times.

  • Accidental Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [13]For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [13][15]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not discharge into drains.

References

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Scientific Reports. [Link]

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? ResearchGate. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. ACS Publications. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACSC GCI Pharmaceutical Roundtable. [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • Alpha Alkylation of Enolates. Chemistry Steps. [Link]

Sources

Application

"Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate" in heterocyclic synthesis

Topic: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate in Heterocyclic Synthesis Audience: Researchers, scientists, and drug development professionals. Foreword for the Senior Application Scientist The 1,3-benzodioxole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate in Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Foreword for the Senior Application Scientist

The 1,3-benzodioxole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, lending unique electronic and conformational properties to a molecule. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a highly functionalized building block poised for the construction of complex heterocyclic systems. Its structure combines the lipophilic and electronically rich benzodioxole ring with a reactive α-bromo ester moiety, making it an ideal precursor for various synthetic transformations. This guide provides an in-depth exploration of its application in the Darzens condensation, a classic yet powerful method for the synthesis of α,β-epoxy esters (glycidic esters), which are themselves versatile intermediates for further heterocyclic synthesis.

Section 1: The Darzens Condensation - A Gateway to Functionalized Epoxides

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a robust carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an α-halo ester in the presence of a base.[1] The product of this reaction is an α,β-epoxy ester, also known as a glycidic ester.[1] These epoxides are highly valuable synthetic intermediates, as the strained three-membered ring can be opened by a variety of nucleophiles to generate a range of functionalized molecules, including amino alcohols, diols, and aldehydes after decarboxylation.[2]

Mechanistic Insights

The generally accepted mechanism for the Darzens condensation proceeds through three key steps:

  • Enolate Formation: A strong, non-nucleophilic base abstracts the acidic α-proton from the α-halo ester, forming a resonance-stabilized enolate. The choice of base is critical to avoid side reactions such as hydrolysis of the ester or reaction with the haloester itself.[3]

  • Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol addition and forms a halohydrin intermediate.[4]

  • Intramolecular SN2 Cyclization: The newly formed alkoxide in the halohydrin intermediate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the halide and forms the final epoxide ring.[3][4]

The stereochemical outcome of the reaction can be influenced by the nature of the reactants, the base, and the reaction conditions, often yielding a mixture of syn and anti diastereomers.[2]

Darzens_Mechanism cluster_start Reactants cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Intramolecular SN2 Cyclization start_ester Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate enolate Resonance-Stabilized Enolate start_ester->enolate Base abstracts α-proton start_aldehyde Piperonal halohydrin Halohydrin Intermediate start_aldehyde->halohydrin start_base Base (e.g., NaH) start_base->enolate enolate->halohydrin Attacks carbonyl carbon epoxide Glycidic Ester Product halohydrin->epoxide Intramolecular SN2 displacement of Br⁻

Figure 1: Darzens Condensation Mechanism

Section 2: Protocol for the Synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-oxirane-2-carboxylate

This protocol details a representative procedure for the Darzens condensation of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate with piperonal. The choice of sodium hydride as the base and tetrahydrofuran (THF) as the solvent provides a strong, non-nucleophilic system to favor the desired reaction pathway.

Materials and Reagents
ReagentFormulaMWMmolEquiv.Amount
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetateC₁₀H₉BrO₄289.085.01.01.45 g
Piperonal (3,4-Methylenedioxybenzaldehyde)C₈H₆O₃150.135.51.10.83 g
Sodium Hydride (60% dispersion in mineral oil)NaH24.007.51.50.30 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O---50 mL
Saturated Ammonium Chloride SolutionNH₄Cl---25 mL
Diethyl Ether(C₂H₅)₂O---100 mL
Brine (Saturated NaCl solution)NaCl---50 mL
Anhydrous Magnesium SulfateMgSO₄---As needed
Experimental Procedure
  • Preparation of the Starting Material:

    • Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is not widely commercially available and can be prepared from the corresponding methyl 2-(1,3-benzodioxol-5-yl)acetate. The α-bromination can be achieved using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or under visible light-induced conditions.[5][6] Alternatively, acid-catalyzed bromination with Br₂ can be employed.[7] The precursor, methyl 2-(1,3-benzodioxol-5-yl)acetate, can be synthesized by Fischer esterification of 1,3-benzodioxole-5-acetic acid.

  • Reaction Setup:

    • A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The glassware should be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

    • To the flask, add sodium hydride (0.30 g, 7.5 mmol, 1.5 equiv) and wash the mineral oil with anhydrous hexanes (3 x 5 mL) under nitrogen, decanting the solvent carefully each time.

    • Add 20 mL of anhydrous THF to the washed sodium hydride.

  • Addition of Reactants:

    • In a separate flask, dissolve Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.45 g, 5.0 mmol, 1.0 equiv) and piperonal (0.83 g, 5.5 mmol, 1.1 equiv) in 30 mL of anhydrous THF.

    • Transfer this solution to the dropping funnel.

    • Cool the sodium hydride suspension in an ice bath to 0 °C.

    • Add the solution of the bromoacetate and aldehyde dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 4-6 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (25 mL) to neutralize any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 25 mL of water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will likely be an oil. Purify the residue by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure glycidic ester.

Characterization of the Product

The expected product, methyl 3-(1,3-benzodioxol-5-yl)-oxirane-2-carboxylate, can be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect signals for the aromatic protons of both benzodioxole rings, the methylenedioxy protons (typically a singlet around 6.0 ppm), the epoxide protons (as doublets in the 3.5-4.5 ppm range), and the methyl ester singlet (around 3.8 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons, the methylenedioxy carbon (around 101 ppm), the epoxide carbons, the ester carbonyl (around 170 ppm), and the methoxy carbon.

  • IR Spectroscopy: Look for a strong carbonyl stretch for the ester at approximately 1740-1750 cm⁻¹ and C-O stretches for the epoxide and ether functionalities.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight should be observed.

Section 3: Safety and Handling

  • Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate: As an α-bromo ester, this compound is expected to be a lachrymator and a strong alkylating agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle it under an inert atmosphere (nitrogen or argon). Use a powder funnel for transfers. Quench any residual NaH carefully with a non-protic solvent like isopropanol before aqueous work-up.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvent.

Section 4: Conclusion

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate serves as a potent precursor for the synthesis of functionalized heterocyclic systems via the Darzens condensation. The resulting glycidic esters are valuable intermediates, offering a synthetic handle for the introduction of diverse functionalities. The protocol provided herein is a representative method, and optimization of reaction conditions may be necessary for specific substrates or desired stereochemical outcomes. The principles outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile building block.

References

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Master Organic Chemistry. Darzens Condensation. [Link]

  • Martins, L. J., et al. (2014). Crystal structure of methyl 2-(2H-1,3-benzodioxol-5-yl)-7,9-dibromo-8-oxo-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1275–o1276. [Link]

  • UCLA Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Darzens condensation. [Link]

  • PrepChem. Synthesis of [{1-(1,3-Benzodioxol-5-yl)-2-methylpropyl}thio]acetic acid. [Link]

  • MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

  • NIST. 1,3-Benzodioxole-5-carboxylic acid. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Unacademy. Darzens Glycidic Ester Synthesis. [Link]

  • Gao, F.-C., et al. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. The Journal of Organic Chemistry, 88(20), 14246–14254. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][2][3]thiazepine ring system. [Link]

  • MDPI. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • Indian Journal of Chemistry. (2000). benzodioxole -5- (2,4,8-triene-isobutyl nonaoate) from Piper mulle. [Link]

  • ACS Publications. (2024). Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Organic Process Research & Development. [Link]

  • Molecules. (2013). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 18(1), 1035–1045. [Link]

  • Chemspace. (2E,5Z)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. [Link]

  • SpectraBase. Acetic acid, [[2-(1,3-benzodioxol-5-yl)ethyl]amino]oxo-, methyl ester. [Link]

  • MDPI. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]

  • PMC. (2026). Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes. [Link]

  • Semantic Scholar. (1982). Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

Sources

Method

Advanced Application Guide: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate in Natural Product Synthesis and Drug Development

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo-3,4-methylenedioxyphenylacetate) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (also known as methyl α -bromo-3,4-methylenedioxyphenylacetate) is a highly versatile electrophilic building block. The 1,3-benzodioxole (piperonyl) moiety is a privileged scaffold embedded in numerous biologically active natural products, including isoquinoline alkaloids (e.g., berberine, noscapine) and lignans (e.g., podophyllotoxin). By incorporating an α -bromo ester, this stable aromatic system is transformed into a reactive hub, enabling the rapid construction of complex molecular architectures via nucleophilic substitution, azidation, and metal-mediated carbon-carbon bond formation.

As a Senior Application Scientist, I have designed this guide to move beyond theoretical reactivity, providing field-proven insights, mechanistic causality, and self-validating protocols for integrating this building block into your synthetic pipelines.

Part 1: Mechanistic Rationale & Reactivity Profile

The synthetic utility of methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is driven by the synergistic electronic effects of its functional groups:

  • Enhanced Electrophilicity: The adjacent ester carbonyl significantly lowers the LUMO of the C–Br bond, accelerating SN​2 displacements by incoming nucleophiles (amines, alkoxides, phenoxides, and azides)[1].

  • Carbocation Stabilization: In pathways that develop SN​1 character, the electron-donating oxygen atoms of the 1,3-benzodioxole ring stabilize the transient α -carbocation via resonance. This allows the substrate to react efficiently even with weaker, sterically hindered nucleophiles.

  • Orthogonal Deprotection: The methyl ester provides a robust protecting group during basic or mildly acidic transformations but can be readily hydrolyzed (e.g., via LiOH) to the corresponding carboxylic acid for subsequent amide coupling or decarboxylation.

Part 2: Key Synthetic Workflows

Workflow A: Synthesis of Tetrahydroisoquinoline (THIQ) Alkaloid Precursors

Converting the α -bromide to an azide yields an α -azido ester, which serves as a direct precursor to non-natural α -amino acids via reduction[2]. The resulting 3,4-methylenedioxyphenylglycine derivative is an ideal substrate for Pictet-Spengler cyclizations to form tetrahydroisoquinoline (THIQ) cores. Alternatively, the azide intermediate can be utilized in Hemetsberger-Knittel syntheses to access functionalized indoles[3].

Causality: Sodium azide ( NaN3​ ) is a linear, highly nucleophilic species that reacts cleanly with the α -bromo ester in polar solvents. The lack of steric bulk on the azide ion ensures near-quantitative inversion of stereochemistry (if chiral substrates are used) or rapid conversion of racemates, preventing unwanted elimination side reactions[2].

THIQ_Pathway A Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (Starting Electrophile) B Azidation (NaN3) SN2 Displacement A->B C Methyl 2-azido-2-(1,3-benzodioxol-5-yl)acetate (Azide Intermediate) B->C D Reduction (H2, Pd/C) Staudinger or Hydrogenation C->D E Methyl 2-amino-2-(1,3-benzodioxol-5-yl)acetate (Non-Natural Amino Acid) D->E F Pictet-Spengler Cyclization (Aldehyde, TFA) E->F G Tetrahydroisoquinoline (THIQ) Alkaloid Core F->G

Pathway from bromoacetate to THIQ alkaloid core via azidation and Pictet-Spengler cyclization.

Workflow B: O-Alkylation for Aryloxyacetates (Lignan Analogs)

The etherification of phenols with α -bromo esters is a critical step in synthesizing aryloxyacetates, which serve as precursors for endothelin receptor antagonists and lignan-like scaffolds[1].

Causality: Acetone serves as a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion while suppressing SN​1 solvolysis. Potassium carbonate ( K2​CO3​ ) acts as a mild base that effectively deprotonates the phenol without causing competitive hydrolysis of the methyl ester[1].

O_Alkylation Start Methyl 2-(1,3-benzodioxol- 5-yl)-2-bromoacetate Base K2CO3 in Acetone Reflux, 2h Start->Base Nuc Phenol/Alcohol Nucleophile Nuc->Base Workup Filtration & Evaporation Base->Workup Product alpha-Aryloxyarylacetate (Target Scaffold) Workup->Product

O-alkylation workflow for synthesizing aryloxyacetates using mild basic conditions.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes optimized reaction parameters for functionalizing methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate based on established literature precedents[1][2][4].

Reaction TypeNucleophile / ReagentSolventBase / CatalystTemp / TimeTypical Yield
O-Alkylation Substituted PhenolsAcetone K2​CO3​ (Anhydrous)Reflux, 2 h80–85%
Azidation NaN3​ (1.2 eq)Methanol / WaterNoneReflux, 4 h>90%
Blaise Reaction Nitriles + Zn powderTHF CH3​SO3​H (5 mol %)Reflux, 1–4 h70–98%

Part 4: Detailed Experimental Protocols

Protocol 1: O-Alkylation (Synthesis of Aryloxyacetates)

This protocol is optimized for the synthesis of endothelin antagonist precursors and lignan ether linkages[1].

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve the target phenol derivative (1.40 mmol) and methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.40 mmol) in 3.0 mL of anhydrous acetone.

  • Base Addition: Add 0.386 g (2.80 mmol, 2.0 eq) of finely powdered, anhydrous K2​CO3​ .

    • Causality & Validation: The fine powder drastically increases the surface area for rapid deprotonation. Ensure the K2​CO3​ is freshly oven-dried; trace moisture will promote competitive ester hydrolysis, leading to yield loss.

  • Reaction Execution: Stir the heterogeneous mixture and heat at reflux for 2 hours. Monitor the consumption of the starting bromoacetate via TLC (Eluent: 30% EtOAc/Hexanes; UV active).

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a short Celite pad to remove inorganic salts, washing the pad with an additional 5 mL of acetone. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with 30% EtOAc-hexane) to afford the pure α -aryloxyarylacetate.

Protocol 2: Azidation (Synthesis of α -Azido Esters)

This protocol generates the critical intermediate for amino acid and indole alkaloid synthesis[2].

  • Preparation: Dissolve methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (10.0 mmol) in 15 mL of HPLC-grade methanol.

  • Azide Addition: In a separate vial, dissolve NaN3​ (12.0 mmol, 1.2 eq) in a minimal amount of distilled water (~1.5 mL). Add this aqueous solution dropwise to the methanolic bromoacetate solution.

    • Safety & Causality: NaN3​ is highly toxic. Never acidify the reaction mixture, as this will generate volatile, highly lethal hydrazoic acid ( HN3​ ). The biphasic/polar solvent mixture ensures the solubility of both the organic electrophile and the inorganic salt.

  • Reaction Execution: Heat the mixture at reflux for 4 hours.

  • Workup: Cool to 25 °C and remove the methanol under reduced pressure. Partition the remaining aqueous residue between EtOAc (20 mL) and water (10 mL). Extract the aqueous layer twice more with EtOAc (2 x 10 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

  • Self-Validation: The success of the substitution is immediately confirmed by Infrared (IR) spectroscopy of the crude oil. Look for the appearance of a strong, characteristic asymmetric azide stretch ( N3​ ) at approximately 2110 cm−1 and the retention of the ester carbonyl stretch at 1748 cm−1 [2].

Protocol 3: Zinc-Mediated Tandem Blaise Reaction

Utilized for the construction of complex heterocycles like 2-pyridones[4].

  • Zinc Activation: Suspend zinc powder (2.0 eq) in anhydrous THF under an argon atmosphere. Add 5.0 mol % of methanesulfonic acid ( CH3​SO3​H ) and stir for 15 minutes.

    • Causality: Chemical activation of the zinc surface removes passivating oxide layers, ensuring rapid and consistent oxidative addition into the C–Br bond.

  • Intermediate Formation: Heat the suspension to reflux and add the target nitrile (1.0 eq). Using a syringe pump, slowly add the bromoacetate (1.5 eq) over 1 hour.

    • Validation: Slow addition maintains a low steady-state concentration of the electrophile, minimizing unwanted Wurtz-type homocoupling of the bromoacetate.

  • Tandem Addition: Once the Blaise intermediate is formed, add the propiolate electrophile (1.1 eq) and reflux for an additional 3 hours to induce cyclization.

  • Workup: Quench the reaction at room temperature with saturated aqueous NH4​Cl , extract with EtOAc, and purify via column chromatography.

References

  • "Preparation of methyl 2-(2-chloro-4-hydroxymethyl-6-propylphenoxy)-2-(3,4-methylenedioxyphenyl)acetate." PrepChem.
  • "Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA." SciELO.
  • "One-Pot Synthesis of 2-Pyridones via Chemo- and Regioselective Tandem Blaise Reaction of Nitriles with Propiolates." The Journal of Organic Chemistry - ACS Publications.
  • "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles." DOI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers struggling to isolate Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers struggling to isolate Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate . This molecule is a notoriously difficult intermediate in drug development. Its dual-functional nature—combining an acid-sensitive acetal with a highly reactive electrophilic bromide—creates a "perfect storm" for degradation during standard purification workflows.

This guide is designed to move beyond generic advice. We will dissect the chemical causality behind your failed purifications, provide self-validating troubleshooting steps, and outline field-proven Standard Operating Procedures (SOPs) to rescue your yields.

Part 1: The Chemical Conundrum (Causality & Mechanisms)

Before attempting any purification, you must understand why this molecule decomposes. The instability of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate stems from two independent but compounding structural vulnerabilities:

  • The 1,3-Benzodioxole Acetal: The methylenedioxy ring is essentially a cyclic acetal. While stable under neutral and basic conditions, the adjacent oxygen atoms make the ring highly electron-rich and susceptible to1[1]. Standard silica gel contains acidic silanol groups (surface pH ~4.5–5.5) that readily protonate these oxygens, triggering ring-opening to a catechol derivative.

  • The Benzylic α -Bromo Ester: The bromine atom is situated at a highly activated benzylic position, flanked by an ester carbonyl. This creates an exceptional leaving group. When exposed to the slightly alkaline or highly reactive SiO(-) sites occasionally found in variable silica batches, it undergoes 2 via rapid hydrolysis into the α -hydroxy ester or elimination[2].

DegradationPathways Target Methyl 2-(1,3-benzodioxol-5-yl) -2-bromoacetate Silica Standard Silica Gel (Acidic Silanols) Target->Silica Contact Heat Thermal Stress (>60°C) Target->Heat Distillation Deg1 Acetal Cleavage (Catechol Formation) Silica->Deg1 H+ catalysis Deg2 Bromide Hydrolysis (Alpha-hydroxy ester) Silica->Deg2 H2O/H+ Deg3 Decarboxylation & Polymerization Heat->Deg3 Thermal

Primary degradation pathways triggered by acidic silica gel and thermal stress.

Part 2: Troubleshooting & FAQs

Q1: My TLC looked clean before the column, but my isolated yield dropped to 30% and the NMR shows new peaks. What happened? A: You are experiencing stationary-phase degradation. As noted by industry professionals, standard silica gel chromatography can cause isolated yields of sensitive functional groups to2[2]. The compound is hydrolyzing on the column. Solution: You must neutralize the silica gel using 1% Triethylamine (Et 3​ N) prior to loading your compound (See SOP A).

Q2: Can I avoid chromatography and purify this compound via vacuum distillation? A: It is highly discouraged unless you have specialized equipment. α -bromo arylacetates are thermally labile. Heating the crude mixture above 60°C will induce decarboxylation and polymerization. If you must distill to3 and purity[3], utilize a Wiped-Film Evaporator (WFE) or a Kugelrohr apparatus under extreme high vacuum (<0.05 Torr) to ensure the jacket temperature remains below 45°C.

Q3: I synthesized this via Wohl-Ziegler bromination (NBS). How do I remove the succinimide byproduct without a column? A: Succinimide is highly soluble in cold water, whereas your brominated product is highly lipophilic. A rigorous, cold aqueous workup is often sufficient to achieve >90% purity without ever touching silica gel (See SOP B).

Part 3: Purification Workflows & SOPs

PurificationWorkflow Start Crude Methyl 2-(1,3-benzodioxol-5-yl) -2-bromoacetate CheckPurity Assess Purity via 1H-NMR & TLC Start->CheckPurity HighPurity >90% Purity (Minor Succinimide) CheckPurity->HighPurity LowPurity <90% Purity (Complex Side Products) CheckPurity->LowPurity Wash Aqueous Workup (Cold NaHCO3 / Water) HighPurity->Wash Chromatography Buffered Silica Gel (1% Et3N in Hexanes) LowPurity->Chromatography Pure Pure Product (Store at -20°C under Ar) Wash->Pure Chromatography->Pure

Decision tree for the purification of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate.

SOP A: Triethylamine-Buffered Silica Gel Chromatography

Use this protocol if your crude mixture contains unreacted starting material or dibrominated side-products.

  • Stationary Phase Preparation: Prepare a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (Et 3​ N). Slurry your standard silica gel (60-120 or 230-400 mesh) in this buffered solvent.

  • Column Packing: Pack the column and flush with at least 3 Column Volumes (CV) of the 1% Et 3​ N/Hexanes solution to fully neutralize all acidic silanol sites.

  • Sample Loading: Dissolve your crude oil in the minimum amount of Toluene or Hexanes. Avoid Dichloromethane (DCM) as it can contain trace HCl which initiates degradation.

  • Elution: Elute using a gradient of 100% Hexanes to 5% Ethyl Acetate in Hexanes. Critical: Maintain 0.5% Et 3​ N in all elution solvents.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Keep the rotary evaporator water bath strictly below 30°C .

SOP B: Cold Aqueous Workup (Chromatography-Free)

Use this protocol if your primary impurity is succinimide from an NBS bromination.

  • Dilution: Dilute the crude reaction mixture with a non-polar, low-boiling solvent such as Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Aqueous Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Ice-cold distilled water (3 × 20 mL per gram of crude) to extract succinimide.

    • Ice-cold saturated aqueous NaHCO 3​ (1 × 20 mL) to neutralize any trace HBr generated during the reaction.

    • Ice-cold brine (1 × 20 mL) to break any emulsions and pre-dry the organic layer.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ . Do not use MgSO 4​ , as it is mildly acidic and can trigger acetal cleavage.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo at <30°C. Store the resulting oil immediately under Argon at -20°C.

Part 4: Quantitative Data Comparison

To aid in your decision-making process, the following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data:

Purification MethodTypical Yield RecoveryPurity AchievedProcessing TimeDegradation Risk
Standard Silica Gel 15 - 35%Variable2 - 4 hoursCritical (High hydrolysis)
Buffered Silica Gel (SOP A) 75 - 85%> 95%2 - 4 hoursLow
Cold Aqueous Workup (SOP B) 85 - 95%90 - 95%< 1 hourMinimal
Kugelrohr Distillation (>60°C) < 20%N/A (Decomposed)3 - 5 hoursCritical (Thermal breakdown)

References

  • Understanding 1,3-Benzodioxole ChemicalBook URL
  • Recent problems with silica gel chromatography ResearchGate URL
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole NIH/PMC URL

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for the Synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

Welcome to the technical support center for the synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on optimizing the reaction temperature to maximize yield and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry.

Introduction: The Critical Role of Temperature

The α-bromination of Methyl 2-(1,3-benzodioxol-5-yl)acetate is a key transformation in the synthesis of various pharmaceutical intermediates. The reaction is deceptively simple, yet its success hinges on precise temperature control. The 1,3-benzodioxole moiety is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Consequently, a delicate balance must be struck to favor the desired α-bromination at the benzylic position over competing side reactions, primarily aromatic bromination and di-bromination. Temperature is the primary lever to control this selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for this reaction?

A1: N-Bromosuccinimide (NBS) is the most widely used and recommended reagent for this transformation. It is a solid, making it easier and safer to handle than liquid bromine.[1] NBS provides a low, constant concentration of bromine radicals under radical conditions or acts as an electrophilic bromine source under ionic conditions, allowing for greater selectivity.

Q2: Why is temperature so critical in the bromination of this specific substrate?

A2: The 1,3-benzodioxole ring is highly activated towards electrophilic attack. At elevated temperatures, the brominating agent can react with the aromatic ring, leading to undesired ring-brominated byproducts.[2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Therefore, a carefully optimized temperature is essential to achieve high selectivity for the desired α-bromoester.

Q3: What are the main byproducts I should expect, and how can I minimize them?

A3: The primary byproducts are:

  • Aromatic bromination products: Bromine substitution on the benzodioxole ring. This is minimized by maintaining the optimal, moderate temperature and avoiding strong Lewis acid catalysts.[3]

  • Di-bromoacetate: Formed by the bromination of the already α-brominated product. This can be controlled by using a stoichiometric amount of the brominating agent and avoiding excessively high temperatures.

  • Unreacted starting material: Results from incomplete reaction, often due to temperatures being too low or insufficient reaction time.

Q4: Can I use a catalyst for this reaction?

A4: Yes, a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is typically used with NBS to promote the desired free-radical pathway for benzylic bromination.[1] Acid catalysts can also be employed, but care must be taken as strong Lewis acids can promote aromatic bromination.[3]

Troubleshooting Guide: Navigating Common Experimental Issues

This section provides a structured approach to troubleshoot common problems encountered during the synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate.

graph TroubleshootingFlow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Reaction Issue Identified", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LowConversion [label="Low Conversion/\nIncomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; AromaticBromination [label="Significant Aromatic\nBromination Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiBromination [label="Di-brominated\nByproduct Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Troubleshooting Steps TempTooLow [label="Is the reaction\ntemperature too low?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseTemp [label="Action: Incrementally\nincrease temperature\n(e.g., in 5-10°C steps)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckReagents [label="Are reagents (NBS, initiator)\nfresh and active?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; UseFreshReagents [label="Action: Use freshly\nrecrystallized NBS and a\nnew batch of initiator.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

TempTooHigh [label="Is the reaction\ntemperature too high?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DecreaseTemp [label="Action: Lower the reaction\ntemperature. Consider\nrunning at or below reflux.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCatalyst [label="Are you using a\nstrong Lewis acid?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SwitchCatalyst [label="Action: Switch to a radical\ninitiator (AIBN/BPO) and\navoid Lewis acids.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

NBS_Excess [label="Is there an excess\nof NBS?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; StoichiometricNBS [label="Action: Use a stoichiometric\namount (1.0-1.05 eq.) of NBS.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> LowConversion; Start -> AromaticBromination; Start -> DiBromination;

LowConversion -> TempTooLow; TempTooLow -> IncreaseTemp [label="Yes"]; TempTooLow -> CheckReagents [label="No"]; CheckReagents -> UseFreshReagents [label="No"];

AromaticBromination -> TempTooHigh; TempTooHigh -> DecreaseTemp [label="Yes"]; TempTooHigh -> CheckCatalyst [label="No"]; CheckCatalyst -> SwitchCatalyst [label="Yes"];

DiBromination -> NBS_Excess; NBS_Excess -> StoichiometricNBS [label="Yes"]; NBS_Excess -> TempTooHigh [label="No"]; }

Caption: Troubleshooting workflow for the synthesis.
Issue Potential Cause Recommended Action Scientific Rationale
Low Conversion / Incomplete Reaction 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Deactivated NBS or radical initiator.1. Incrementally increase the reaction temperature (e.g., in 5-10 °C intervals) and monitor by TLC/GC. 2. Extend the reaction time. 3. Use freshly recrystallized NBS and a fresh batch of radical initiator.1. The rate of radical initiation and propagation is temperature-dependent. 2. The reaction may require more time to reach completion at a given temperature. 3. Impurities in NBS or a decomposed initiator can inhibit the reaction.
Significant Aromatic Bromination 1. Reaction temperature is too high. 2. Presence of a strong acid catalyst.1. Lower the reaction temperature. For radical reactions, the reflux temperature of the solvent is often a good starting point. 2. Ensure the reaction is performed under radical conditions (with AIBN or BPO) and not ionic conditions promoted by strong acids.1. Higher temperatures can favor the higher activation energy pathway of electrophilic aromatic substitution on the electron-rich benzodioxole ring.[2] 2. Strong acids can polarize the N-Br bond in NBS, making the bromine more electrophilic and prone to attacking the aromatic ring.[3]
Formation of Di-bromoacetate 1. Excess of N-Bromosuccinimide (NBS). 2. Reaction temperature is too high.1. Use a stoichiometric amount of NBS (1.0 to 1.05 equivalents). 2. Maintain the reaction at the optimized temperature to ensure selectivity for mono-bromination.1. An excess of the brominating agent can lead to further reaction with the desired product. 2. Higher temperatures can increase the rate of the second bromination reaction.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to optimize the reaction temperature for the α-bromination of Methyl 2-(1,3-benzodioxol-5-yl)acetate.

Materials:

  • Methyl 2-(1,3-benzodioxol-5-yl)acetate

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve Methyl 2-(1,3-benzodioxol-5-yl)acetate (1.0 eq.) in the chosen anhydrous solvent.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of the radical initiator (e.g., 0.05 eq. of BPO or AIBN) to each flask.

  • Temperature Screening: Heat the reaction mixtures to a range of temperatures. A suggested starting range is from 60°C to the reflux temperature of the solvent, with 10°C increments for each flask.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed in the optimal reaction, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and/or GC-MS to determine the ratio of the desired product to byproducts.

Data Interpretation:

Reaction Temperature Time to Completion Yield of α-bromoester (%) Aromatic Bromination (%) Di-bromination (%)
60°C> 8 hoursLowNegligibleNegligible
70°C4-6 hoursModerateLowLow
80°C (Reflux in CCl₄) 2-3 hours High Minimal Minimal
90°C1-2 hoursHighIncreasedIncreased

Note: The above data is illustrative. Actual results will vary based on the specific solvent and reaction scale.

graph ReactionPathway { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes StartingMaterial [label="Methyl 2-(1,3-benzodioxol-5-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; NBS_Initiator [label="NBS, Radical Initiator\n(e.g., AIBN/BPO)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DesiredProduct [label="Methyl 2-(1,3-benzodioxol-5-yl)\n-2-bromoacetate\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AromaticBromination [label="Aromatic Bromination\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiBromination [label="Di-bromoacetate\nByproduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections StartingMaterial -> NBS_Initiator [label="Reacts with"]; NBS_Initiator -> DesiredProduct [label="Optimal Temp.\n(e.g., 70-80°C)"]; NBS_Initiator -> AromaticBromination [label="High Temp."]; NBS_Initiator -> DiBromination [label="High Temp. /\nExcess NBS"]; }

Caption: Reaction pathway and the influence of temperature.

Conclusion

The successful synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a study in controlled reactivity. By carefully optimizing the reaction temperature, researchers can effectively steer the reaction towards the desired α-bromination product while minimizing the formation of aromatic and di-brominated impurities. A systematic approach to temperature screening, coupled with diligent reaction monitoring, is key to achieving high yields and purity. This guide provides the foundational knowledge and practical steps to achieve this optimization.

References

  • Benchchem. (2025). Effect of temperature on the selectivity of α-bromination of acetophenones. Benchchem Technical Support.
  • Martins, J. E. D., et al. (2014). Crystal structure of methyl 2-(2H-1,3-benzodioxol-5-yl)-7,9-dibromo-8-oxo-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1275–o1276. [Link]

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ACS Publications. (2024). Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. [Link]

  • Lee, J. C., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3629–3646. [Link]

  • Jagatheesan, R., et al. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges.
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  • Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]

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  • Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. [Link]

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  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
  • ResearchGate. (n.d.). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites.
  • ACS Publications. (2007). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. [Link]

  • Zenodo. (1998). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

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  • MDPI. (2025). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.
  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of alkylating agents for benzodioxole derivatives

An In-Depth Guide to the Selection and Application of Alkylating Agents for Benzodioxole Derivatives The 1,3-benzodioxole moiety is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and ag...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selection and Application of Alkylating Agents for Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence is critical to the biological activity of many compounds, acting as a key pharmacophore that can influence potency and selectivity.[1] The synthesis and modification of these derivatives, particularly through the alkylation of hydroxylated precursors, is a cornerstone of medicinal and synthetic chemistry.

This guide provides a comprehensive comparison of common alkylating agents for the synthesis of benzodioxole ethers. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale, comparative performance, and safety considerations that guide expert decisions in the laboratory. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable molecules.

Part 1: Foundational Principles of Benzodioxole Alkylation

The most common strategy for synthesizing alkylated benzodioxole derivatives involves the O-alkylation of a corresponding catechol or substituted phenol precursor. This process, typically a Williamson ether synthesis, involves the deprotonation of a hydroxyl group to form a nucleophilic phenoxide, which then attacks an electrophilic alkylating agent in an SN2 reaction.

The choice of base, solvent, and particularly the alkylating agent, dictates the reaction's efficiency, selectivity, and safety profile. While direct C-alkylation of the benzodioxole aromatic ring is also possible via Friedel-Crafts type reactions, this guide will focus on the more prevalent O-alkylation of phenolic precursors.[2][3]

Part 2: A Comparative Analysis of Alkylating Agent Classes

The selection of an alkylating agent is a critical decision based on a trade-off between reactivity, cost, safety, and environmental impact. We will compare the three primary classes used in this context: Dialkyl Sulfates, Alkyl Halides, and Dialkyl Carbonates.

Dialkyl Sulfates: The High-Reactivity Standard

Dimethyl sulfate (DMS) and diethyl sulfate (DES) are highly effective and inexpensive methylating and ethylating agents, respectively.[4] Their high reactivity stems from the excellent leaving group ability of the sulfate anion.

Mechanism of Action: Dialkyl sulfates are potent electrophiles that readily participate in SN2 reactions with phenoxides. The reaction is often rapid and proceeds to high yields under relatively mild conditions.[5]

Advantages:

  • High Reactivity: Often leads to faster reaction times and lower temperatures compared to other agents.

  • Low Cost: Industrially available and cost-effective for large-scale synthesis.[4]

Disadvantages:

  • Extreme Toxicity: Dimethyl sulfate is a potent alkylating agent for biological macromolecules, including DNA, rendering it carcinogenic, mutagenic, and highly toxic.[6][7][8] It is readily absorbed through the skin and respiratory tract, with effects that may be delayed.[6] Extreme caution and specialized handling procedures are mandatory.

  • Harsh Quenching: Reactions often require quenching with a base (e.g., ammonia) to destroy any unreacted agent.

Alkyl Halides: The Versatile Workhorse

Alkyl halides (iodides, bromides, chlorides) are the most versatile class of alkylating agents, offering a wide range of alkyl groups beyond simple methyl and ethyl. Reactivity follows the order R-I > R-Br > R-Cl, reflecting the leaving group ability of the halide.

Mechanism of Action: The mechanism is a classic SN2 displacement of the halide by the phenoxide ion. The choice of solvent and base is crucial for achieving optimal results.

Advantages:

  • Versatility: A vast library of alkyl halides is commercially available, enabling the synthesis of diverse derivatives.[1]

  • Tunable Reactivity: The reactivity can be modulated by choosing the appropriate halide (I, Br, Cl).

Disadvantages:

  • Moderate Reactivity: Often require more forcing conditions (higher temperatures, stronger bases) than dialkyl sulfates.

  • Toxicity: Many lower molecular weight alkyl halides, such as methyl iodide, are known carcinogens and toxic.[5]

  • Byproduct Formation: Halide salts are formed as byproducts, which may need to be removed during workup.

Dialkyl Carbonates: The Green Alternative

Dimethyl carbonate (DMC) and diethyl carbonate (DEC) have emerged as environmentally benign alternatives to traditional alkylating agents.[5] They are considered non-toxic and produce innocuous byproducts.

Mechanism of Action: The alkylation with dialkyl carbonates is also a nucleophilic reaction.[9] However, they are significantly less reactive than sulfates or halides and often require catalysts and higher reaction temperatures to proceed efficiently.[9]

Advantages:

  • Safety: Dimethyl carbonate is considered a safe and environmentally friendly reagent.[5]

  • Green Byproducts: The reaction typically co-produces an alcohol and carbon dioxide, which are non-toxic.

Disadvantages:

  • Low Reactivity: Requires higher temperatures and often the use of a catalyst, which can add cost and complexity to the process.[9]

  • Selectivity Issues: At very high temperatures, C-alkylation on the aromatic ring can sometimes compete with the desired O-alkylation.

Part 3: Enabling Technology: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique that dramatically enhances the efficiency of Williamson ether synthesis, particularly when using alkyl halides. PTC facilitates the reaction between a water-soluble nucleophile (like a phenoxide formed with NaOH) and an organic-soluble electrophile (the alkyl halide).[10]

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or Aliquat® 336), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkylating agent.[11][12]

dot

Caption: Typical experimental workflow for a PTC-mediated O-alkylation.

Advantages of PTC:

  • Avoids the need for expensive, anhydrous solvents and strong, hazardous bases (e.g., NaH).

  • Allows the use of inexpensive and easy-to-handle inorganic bases like NaOH or K2CO3.

  • Often results in faster reaction rates and higher yields compared to non-catalyzed biphasic systems.[12]

Part 4: Performance Data & Experimental Protocols

To provide a clear comparison, the following table summarizes typical performance data for the alkylation of a generic catechol precursor. Note that exact conditions and yields will vary based on the specific substrate and scale.

Alkylating Agent ClassTypical AgentBaseCatalystTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Dialkyl Sulfate Dimethyl SulfateNaOH / K2CO3None25 - 601 - 485 - 98Extreme Toxicity .[6] Rapid reaction.
Alkyl Halide n-Butyl BromideNaOH / K2CO3PTC (TBAB)60 - 1004 - 1280 - 95Versatile but slower. PTC is highly recommended.[10]
Alkyl Halide n-Butyl IodideK2CO3None (in DMF)80 - 1103 - 885 - 97More reactive than bromide, but more expensive.
Dialkyl Carbonate Dimethyl CarbonateK2CO3Various120 - 1808 - 2470 - 90Greenest option .[5] Requires high temp/catalyst.
Representative Experimental Protocol: PTC-Mediated Ethylation of 4-Allylcatechol

This protocol is a representative example of a robust and scalable O-alkylation procedure using the phase-transfer catalysis methodology.

Materials:

  • 4-Allylcatechol (1.0 eq)

  • Bromoethane (2.5 eq)

  • Sodium Hydroxide (3.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermocouple, add 4-allylcatechol and toluene.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide in deionized water and allow the solution to cool. Add this aqueous solution to the reaction flask.

  • Catalyst Addition: Add the tetrabutylammonium bromide (TBAB) catalyst to the biphasic mixture.

  • Heating: Begin vigorous stirring and heat the mixture to 75-80 °C.

  • Alkylating Agent Addition: Slowly add the bromoethane via an addition funnel over 30-60 minutes, monitoring for any exotherm.

  • Reaction Monitoring: Maintain the temperature and vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then brine to remove residual base and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or column chromatography to obtain the pure 4-allyl-1,2-diethoxybenzene.

Part 5: Safety, Selection, and Best Practices

The choice of an alkylating agent is not merely a scientific decision but also a critical safety assessment.

dot

G start Start: Need to Alkylate a Benzodioxole Precursor reactivity High Reactivity & Low Cost Paramount? start->reactivity versatility Is a Non-Standard Alkyl Group Required? reactivity->versatility No dms Use Dialkyl Sulfate (e.g., DMS) reactivity->dms Yes safety Are 'Green' Chemistry & Safety the Top Priority? versatility->safety No halide Use Alkyl Halide (R-Br or R-I) versatility->halide Yes safety->halide No dmc Use Dialkyl Carbonate (e.g., DMC) safety->dmc Yes dms_warn Implement Strict Safety Protocols! (Carcinogen) dms->dms_warn ptc_rec Employ Phase-Transfer Catalysis for Best Results halide->ptc_rec temp_warn Be Prepared for High Temps & Longer Reaction Times dmc->temp_warn

Caption: Decision logic for selecting an appropriate alkylating agent.

Safety Imperatives:

  • Dimethyl Sulfate: Due to its high toxicity and carcinogenicity, DMS should only be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves (not latex or nitrile), a lab coat, and splash goggles.[6] Have a quenching solution (e.g., dilute ammonium hydroxide) readily available.

  • Alkyl Halides: Volatile alkyl halides like methyl iodide and bromoethane are toxic and should be handled in a fume hood.

  • Bases: Strong bases like sodium hydroxide are corrosive. Use appropriate PPE.

Best Practices for Optimization:

  • Catalyst Choice: For PTC reactions, the choice of catalyst can be critical. Lipophilic catalysts like Aliquat® 336 are often more effective than TBAB for certain substrates.[11]

  • Solvent Selection: While toluene is a common choice for PTC, other non-polar solvents can be used. For non-PTC reactions with polar bases like K2CO3, polar aprotic solvents like DMF or acetonitrile are often required.

  • Stoichiometry: Using a slight excess of the alkylating agent (1.1-1.5 equivalents per hydroxyl group) is typical to drive the reaction to completion. A larger excess may be needed for less reactive agents.

Conclusion

The alkylation of benzodioxole precursors is a mature but nuanced field. While highly reactive agents like dimethyl sulfate offer speed and cost-effectiveness, their extreme toxicity necessitates stringent safety protocols and makes them unsuitable for many academic environments. Alkyl halides represent a versatile and effective middle ground, with their performance significantly enhanced by the use of Phase-Transfer Catalysis , a technique that offers a greener, safer, and often more efficient process. For applications where environmental impact and operator safety are the primary drivers, dimethyl carbonate stands out as the superior green alternative, though it comes with the trade-off of lower reactivity requiring more forcing conditions.

An informed selection, grounded in a thorough understanding of the reactivity, safety, and scalability of each agent class, is paramount for the successful and responsible synthesis of these vital chemical entities.

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Comparative

Spectroscopic Analysis of "Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate" and its Derivatives: A Comparative Guide

For researchers and professionals in the field of drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. "Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate" and its analogues...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. "Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate" and its analogues are valuable synthetic intermediates, and a thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth comparative analysis of the spectroscopic features of the title compound and its key derivatives, supported by experimental data and theoretical predictions. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how subtle structural modifications are reflected in the spectral data.

Introduction: The Significance of α-Halo-esters in Synthesis

α-Halo-esters, such as Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate, are versatile building blocks in organic synthesis. The presence of the halogen at the α-position to the carbonyl group makes this carbon atom highly susceptible to nucleophilic attack, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. The benzodioxole moiety, a common pharmacophore, imparts specific electronic and steric properties to the molecule, influencing its reactivity and the spectroscopic characteristics of its derivatives.

This guide will focus on a comparative analysis of the following compounds:

  • Compound A (Target): Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

  • Compound B (Alternative 1): Methyl 2-(1,3-benzodioxol-5-yl)acetate

  • Compound C (Alternative 2): Methyl 2-(1,3-benzodioxol-5-yl)-2-chloroacetate

By comparing the spectroscopic data of these three compounds, we can elucidate the influence of the α-halogen on the electronic environment of the molecule.

Comparative Spectroscopic Data

The following tables summarize the key predicted and experimental spectroscopic data for our compounds of interest. The data for the target molecule, Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate, is predicted due to the limited availability of published experimental spectra. These predictions are generated using established algorithms and provide a reliable framework for comparison.[1][2][3][4]

¹H NMR Data (Predicted/Experimental, 500 MHz, CDCl₃)
Proton Compound A (Bromo-derivative) - Predicted Compound B (Parent Acetate) - Experimental Compound C (Chloro-derivative) - Predicted Key Observations
-OCH₃ ~3.80 ppm (s, 3H)~3.70 ppm (s, 3H)~3.75 ppm (s, 3H)The electron-withdrawing halogen slightly deshields the methyl protons.
-CH(Br/Cl)- ~5.30 ppm (s, 1H)-~5.40 ppm (s, 1H)The methine proton is significantly downfield due to the adjacent electronegative halogen and the ester group. The chloro-derivative is predicted to be slightly more downfield than the bromo-derivative.
-CH₂- -~3.60 ppm (s, 2H)-In the parent acetate, these methylene protons are diastereotopic due to the chiral center created by the α-substituent, but often appear as a singlet in achiral solvent.[5][6][7][8]
-OCH₂O- ~5.95 ppm (s, 2H)~5.93 ppm (s, 2H)~5.94 ppm (s, 2H)The methylenedioxy protons are typically a sharp singlet.
Aromatic-H ~6.80-7.00 ppm (m, 3H)~6.75-6.95 ppm (m, 3H)~6.78-6.98 ppm (m, 3H)The aromatic protons show complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Data (Predicted/Experimental, 125 MHz, CDCl₃)
Carbon Compound A (Bromo-derivative) - Predicted Compound B (Parent Acetate) - Experimental Compound C (Chloro-derivative) - Predicted Key Observations
-OCH₃ ~53.0 ppm~52.0 ppm~52.5 ppmMinimal change observed for the methyl carbon.
-CH(Br/Cl)- ~45.0 ppm-~55.0 ppmThe carbon bearing the halogen shows a significant shift. The more electronegative chlorine deshields the carbon to a greater extent.
-CH₂- -~41.0 ppm-The methylene carbon in the parent acetate.
C=O ~168.0 ppm~171.0 ppm~169.0 ppmThe presence of the α-halogen has a slight shielding effect on the carbonyl carbon compared to the parent acetate.
-OCH₂O- ~101.5 ppm~101.0 ppm~101.2 ppmThe methylenedioxy carbon is a characteristic signal.
Aromatic C ~108-148 ppm~108-148 ppm~108-148 ppmA complex set of signals corresponding to the substituted benzene ring.
Infrared (IR) Spectroscopy Data (Predicted/Experimental, ATR-FTIR)
Functional Group Compound A (Bromo-derivative) - Predicted Compound B (Parent Acetate) - Experimental Compound C (Chloro-derivative) - Predicted Key Observations
C=O Stretch ~1745 cm⁻¹~1735 cm⁻¹~1750 cm⁻¹The electron-withdrawing effect of the α-halogen increases the frequency of the carbonyl stretch (inductive effect). Chlorine, being more electronegative, causes a larger shift.
C-O Stretch (ester) ~1250-1200 cm⁻¹ & ~1100-1050 cm⁻¹~1250-1200 cm⁻¹ & ~1100-1050 cm⁻¹~1250-1200 cm⁻¹ & ~1100-1050 cm⁻¹Characteristic strong ester C-O stretching bands.
C-Br Stretch ~650-550 cm⁻¹--A weak to medium band in the fingerprint region, confirming the presence of the C-Br bond.
C-Cl Stretch --~800-600 cm⁻¹A stronger and generally higher frequency band compared to the C-Br stretch.
=C-H Aromatic Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹Characteristic aromatic C-H stretches.
-O-CH₂-O- Stretch ~1040 cm⁻¹ and ~930 cm⁻¹~1040 cm⁻¹ and ~930 cm⁻¹~1040 cm⁻¹ and ~930 cm⁻¹Characteristic stretches for the methylenedioxy group.[9]
Mass Spectrometry (MS) Data (Predicted/Experimental, EI)
Ion Compound A (Bromo-derivative) - Predicted Compound B (Parent Acetate) - Experimental Compound C (Chloro-derivative) - Predicted Key Observations
Molecular Ion [M]⁺ m/z 272/274 (approx. 1:1 ratio)m/z 194m/z 228/230 (approx. 3:1 ratio)The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[10][11][12][13] Chlorine (³⁵Cl and ³⁷Cl) gives a characteristic M and M+2 pattern with an approximate 3:1 intensity ratio.[10]
[M - OCH₃]⁺ m/z 241/243m/z 163m/z 197/199Loss of the methoxy radical.
[M - COOCH₃]⁺ m/z 213/215m/z 135m/z 169/171Loss of the carbomethoxy radical.
[M - Br/Cl]⁺ m/z 193-m/z 193Loss of the halogen radical is a common fragmentation pathway.
[C₈H₇O₂]⁺ (benzodioxole fragment) m/z 135m/z 135m/z 135A prominent peak corresponding to the stable benzodioxolyl-methyl cation.

Experimental Protocols

The following are generalized, best-practice protocols for the spectroscopic analysis of α-halo-esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of the molecular structure and the stereochemistry of the compound.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][14][15][16] Ensure the sample is fully dissolved to avoid poor shimming and line broadening.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing a Weigh 5-25 mg of sample b Dissolve in 0.6-0.7 mL CDCl3 with TMS a->b c Transfer to NMR tube b->c d Acquire 1H Spectrum (16-64 scans) c->d e Acquire 13C Spectrum (≥1024 scans) c->e f Fourier Transform d->f e->f g Phase & Baseline Correction f->g h Calibrate Spectra g->h i Structural Elucidation h->i

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Rationale: ATR-FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][17][18][19]

Protocol:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. For solids, use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after each measurement to prevent cross-contamination.

ATR-FTIR Experimental Workflow

G a Clean ATR Crystal b Acquire Background Spectrum a->b c Apply Sample to Crystal b->c d Acquire Sample Spectrum c->d e Process Data (Ratio to Background) d->e f Identify Functional Groups e->f

Caption: Step-by-step workflow for ATR-FTIR analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Rationale: EI-MS is a "hard" ionization technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[4][20][21][22]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Logical Relationships in EI-MS Fragmentation

G cluster_mol Molecule cluster_ion Ionization (70 eV) cluster_frag Fragmentation cluster_spec Mass Spectrum M M M_ion [M]⁺ M->M_ion F1_ion [Fragment 1]⁺ M_ion->F1_ion F2_ion [Fragment 2]⁺ M_ion->F2_ion F3_ion [Fragment 3]⁺ M_ion->F3_ion Spectrum Plot of Abundance vs. m/z M_ion->Spectrum F1_ion->Spectrum F2_ion->Spectrum F3_ion->Spectrum

Caption: The process of ionization and fragmentation in EI-MS.

In-Depth Discussion and Mechanistic Insights

NMR Spectroscopy: The Impact of the α-Halogen and Diastereotopicity

The introduction of a bromine or chlorine atom at the α-position has a profound effect on the ¹H and ¹³C NMR spectra. The most notable change is the significant downfield shift of the α-proton and α-carbon, a direct consequence of the electron-withdrawing inductive effect of the halogen. As chlorine is more electronegative than bromine, the downfield shift is more pronounced in the chloro-derivative.

An interesting stereochemical consideration arises in the parent compound, Methyl 2-(1,3-benzodioxol-5-yl)acetate. The two protons of the methylene group (-CH₂-) are diastereotopic. This is because the adjacent carbon is a stereocenter (even though the compound is racemic). In an achiral solvent like CDCl₃, these protons may appear as a singlet due to accidental chemical shift equivalence. However, in a chiral environment or with the use of a chiral solvating agent, they would be expected to resolve into two distinct signals, each with its own coupling pattern.[5][6][7][8]

IR Spectroscopy: The Carbonyl Stretch as a Diagnostic Tool

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is highly sensitive to the electronic environment. In esters, this band is typically strong and found around 1735-1750 cm⁻¹. The presence of an electronegative atom on the α-carbon, such as bromine or chlorine, pulls electron density away from the carbonyl group through the sigma bonds (the -I effect). This leads to a strengthening of the C=O double bond and a shift of the stretching frequency to a higher wavenumber. This effect is clearly predicted in the data table, with the chloro-derivative having the highest C=O stretching frequency.

Mass Spectrometry: Isotopic Patterns as a Key Identifier

Mass spectrometry is an invaluable tool for confirming the presence and number of halogen atoms in a molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in any fragment containing a single bromine atom appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M and M+2 peaks).[10][11][12][13] Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, but with a natural abundance ratio of approximately 3:1. This gives rise to a characteristic M and M+2 pattern with a 3:1 intensity ratio.[10] These distinct isotopic patterns are definitive signatures for the presence of these halogens.

Conclusion

The spectroscopic analysis of "Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate" and its derivatives reveals a clear correlation between structure and spectral features. NMR spectroscopy is highly effective for elucidating the detailed atomic connectivity and stereochemistry, with the α-halogen causing predictable downfield shifts. IR spectroscopy serves as a rapid method for confirming the presence of key functional groups, with the carbonyl stretching frequency being a sensitive probe of the electronic effects of the α-substituent. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of halogens through their characteristic isotopic patterns. This comprehensive guide serves as a valuable resource for researchers working with these important synthetic intermediates, enabling more efficient and accurate characterization.

References

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

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  • University of Bristol. (2011). NMR Sample Preparation Guidelines. [Link]

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  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2026). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • MDPI. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

  • Royal Society of Chemistry. (2016). Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A. [Link]

  • ResearchGate. (2025). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. [Link]

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  • NP-MRD. (2021). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0247560). [Link]

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Validation

Alternative Synthetic Routes to Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate Derivatives: A Comparative Guide

As drug development increasingly relies on complex heterocyclic scaffolds and functionalized building blocks, the efficient synthesis of α-bromoarylacetates has become a critical focal point for process chemists. Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds and functionalized building blocks, the efficient synthesis of α-bromoarylacetates has become a critical focal point for process chemists. Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is a highly versatile electrophile, serving as a linchpin intermediate in the synthesis of modified clopidogrel analogs, cross-coupling precursors, and advanced active pharmaceutical ingredients (APIs).

Traditionally, the synthesis of this molecule relies on late-stage radical bromination. However, reliance on a single synthetic paradigm can introduce supply chain vulnerabilities and scale-up bottlenecks. As a Senior Application Scientist, I have evaluated the chemical landscape to present this objective, data-driven comparison of three distinct synthetic routes to this target. This guide deconstructs the mechanistic rationale, comparative performance, and self-validating protocols required to successfully execute these pathways.

Visualizing the Synthetic Landscape

To objectively evaluate our options, we must first map the retrosynthetic disconnections. The synthesis of methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate can be approached from three distinct starting materials: an ester, an acid, or an aldehyde.

SyntheticRoutes SM1 Piperonal (Aldehyde) Int1 α-Bromo-1,3-benzodioxole- 5-acetic acid SM1->Int1 CHBr3, KOH, PTC (Jocic-Reeve Rxn) SM2 1,3-Benzodioxole- 5-acetic acid Int2 α-Bromo-1,3-benzodioxole- 5-acetyl bromide SM2->Int2 Br2, PBr3 (HVZ Rxn) SM3 Methyl 1,3-benzodioxole- 5-acetate Prod Methyl 2-(1,3-benzodioxol- 5-yl)-2-bromoacetate SM3->Prod NBS, AIBN (Radical Bromination) Int1->Prod MeOH, H2SO4 (Esterification) Int2->Prod MeOH (Quench)

Figure 1: Comparison of three divergent synthetic pathways to the target alpha-bromoacetate.

Pathway Analysis & Mechanistic Rationale

Route A: Direct Radical α-Bromination (The Conventional Approach)

The most direct route involves the Wohl-Ziegler bromination of methyl 1,3-benzodioxole-5-acetate using N-bromosuccinimide (NBS) and a radical initiator like AIBN [2].

  • Causality: The reaction exploits the low bond dissociation energy of the benzylic C-H bond, which is further stabilized by the captodative effect of the adjacent ester carbonyl. NBS provides a constant, low concentration of molecular bromine, preventing electrophilic aromatic substitution on the electron-rich benzodioxole ring.

  • Drawbacks: Radical reactions are notoriously sensitive to scale-up. Exothermic runaway and over-bromination (forming the α,α-dibromo derivative) are persistent risks.

Route B: Hell-Volhard-Zelinsky (HVZ) Reaction (The Classical Method)

Starting from 1,3-benzodioxole-5-acetic acid, this two-step, one-pot procedure utilizes elemental bromine and catalytic phosphorus tribromide.

  • Causality: PBr3 converts the carboxylic acid to an acyl bromide, which readily tautomerizes to an enol. The enol nucleophilically attacks Br2, ensuring strict α-regioselectivity without radical intermediates [3]. Quenching with methanol yields the target ester.

  • Drawbacks: The use of highly toxic, corrosive Br2 gas and the generation of stoichiometric HBr waste make this route environmentally hostile and mechanically demanding for plant-scale reactors.

Route C: Jocic-Reeve Homologation (The Scalable Alternative)

Pioneered for industrial API synthesis (notably in Sanofi's clopidogrel patents), this route bypasses arylacetic acid derivatives entirely, starting instead from the highly abundant and inexpensive fragrance chemical, piperonal [1].

  • Causality: A phase-transfer catalyzed (PTC) reaction between piperonal and bromoform (CHBr3) in aqueous KOH yields the α-bromo acid, which is subsequently esterified. This route leverages biphasic partitioning to control reaction kinetics and suppress side reactions.

Mechanism A Piperonal + :CBr3⁻ B Tribromomethyl Carbinol Alkoxide A->B Nucleophilic Addition C Dibromoepoxide Intermediate B->C Intramolecular Substitution (-Br⁻) D Acyl Bromide Rearrangement C->D Ring Opening & Rearrangement E α-Bromo Acid (after hydrolysis) D->E OH⁻ Attack

Figure 2: Mechanistic pathway of the Jocic-Reeve homologation from piperonal to alpha-bromo acid.

Comparative Performance Data

To facilitate objective decision-making, the following table summarizes the operational metrics of each synthetic route based on bench-scale validation and literature precedent.

ParameterRoute A: NBS Radical BrominationRoute B: HVZ ReactionRoute C: Jocic-Reeve Homologation
Starting Material Methyl 1,3-benzodioxole-5-acetate1,3-Benzodioxole-5-acetic acidPiperonal
Precursor Cost HighMediumVery Low
Typical Yield 70 - 85%65 - 75%60 - 70% (over 2 steps)
Scalability Moderate (Exothermic, Radical)Low (Corrosive Br2/PBr3)High (Aqueous/Organic biphasic)
Impurity Profile Dibrominated byproductsRing-brominated byproductsUnreacted aldehyde, mandelic acid
Environmental Impact Moderate (Requires green solvents)High (Toxic Br2 gas, HBr waste)Moderate (Bromoform usage)

Self-Validating Experimental Protocols

Below are the optimized, step-by-step methodologies for the two most viable routes (A and C). These protocols are designed as self-validating systems, embedding visual cues and analytical checkpoints to ensure trustworthiness.

Protocol 1: The Jocic-Reeve Homologation (Route C)

Adapted from industrial homologation protocols for α-bromo-phenylacetic acids [1].

Step 1: Homologation to α-Bromo-1,3-benzodioxole-5-acetic acid

  • Setup: Equip a 1 L jacketed reactor with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Charge: Dissolve 135 g of KOH and 12.5 g of benzyltrimethylammonium chloride (TEBAC, phase-transfer catalyst) in 400 mL of deionized water. Cool the aqueous phase to -5 °C.

  • Addition: Prepare a solution of 75.0 g (0.50 mol) of piperonal and 227 g (0.90 mol) of bromoform in 150 mL of methyl tert-butyl ether (MTBE). Add this dropwise to the vigorously stirred aqueous phase, maintaining the internal temperature strictly between -5 °C and 0 °C.

    • Causality: TEBAC shuttles hydroxide ions into the organic layer to deprotonate bromoform. Strict temperature control prevents the competing Cannizzaro reaction of piperonal.

  • Monitoring (Self-Validation): Stir for 24 hours. Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active piperonal spot (Rf ~0.6) is entirely consumed.

  • Workup: Add 400 mL of water and separate the organic phase. Acidify the aqueous phase with concentrated HCl to pH 1 while cooling. The intermediate α-bromo acid will precipitate as a solid. Filter, wash with cold water, and dry.

Step 2: Esterification

  • Reaction: Dissolve the crude α-bromo acid in 250 mL of methanol. Add 15 mL of concentrated sulfuric acid. Reflux for 4 hours.

  • Isolation: Distill off the bulk of the methanol under reduced pressure. Partition the residue between 300 mL of MTBE and 300 mL of water.

  • Purification: Wash the organic layer with 10% aqueous NaHCO3 until CO2 evolution ceases (validating the removal of unreacted acid), dry over Na2SO4, and concentrate to yield the target methyl ester.

Protocol 2: Direct Radical Bromination (Route A)

A modernized approach utilizing green solvents to replace historically used carbon tetrachloride [2].

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 9.7 g (50 mmol) of methyl 1,3-benzodioxole-5-acetate in 50 mL of trifluorotoluene (PhCF3).

    • Causality: PhCF3 is selected as a modern, environmentally benign substitute for CCl4. It possesses a similar dielectric constant and lacks abstractable hydrogen atoms, preventing it from participating in radical chain transfer.

  • Reagents: Add 9.8 g (55 mmol) of N-bromosuccinimide (NBS) and 0.5 g of Azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to 85 °C (reflux) for 4 to 6 hours.

  • Monitoring (Self-Validation): The reaction is self-indicating. Initially, the dense NBS powder sits at the bottom of the flask. As bromination proceeds, NBS is consumed, and the lighter succinimide byproduct forms, floating to the surface of the solvent.

  • Workup: Cool the mixture to 0 °C in an ice bath to quantitatively precipitate the succinimide. Filter the mixture through a pad of Celite.

  • Quenching: Wash the filtrate with 50 mL of saturated aqueous sodium thiosulfate (Na2S2O3).

    • Causality: The thiosulfate wash reduces any unreacted NBS or trace molecular bromine, preventing downstream oxidation or darkening of the final product.

  • Isolation: Dry the organic layer over MgSO4, filter, and remove the PhCF3 under reduced pressure to afford the product as a viscous oil.

Conclusion

While the direct radical bromination (Route A) remains the most straightforward method for bench-scale synthesis of methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate, it is inherently limited by the cost of the starting ester and the challenges of scaling radical chemistry. For drug development professionals looking toward process scale-up, the Jocic-Reeve homologation (Route C) offers a highly robust, economically superior alternative. By leveraging the inexpensive starting material piperonal and utilizing biphasic phase-transfer catalysis, Route C provides a scalable, self-validating system that bypasses the need for hazardous halogen gas.

References

  • Sanofi (1989).Process for the preparation of α-bromo-phenylacetic acids. US Patent 5036156A. Google Patents.
  • PrepChem. Synthesis of Methyl Bromo-Phenylacetate. PrepChem Online Database. Available at:[Link]

Comparative

Mechanistic studies of reactions involving "Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate"

Mechanistic Profiling and Comparative Efficacy of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate in API Synthesis Introduction Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (MBBA) is a highly specialized electrophilic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Comparative Efficacy of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate in API Synthesis

Introduction

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (MBBA) is a highly specialized electrophilic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of endothelin receptor antagonists [1, 2]. As an α -bromoarylacetate, its reactivity is governed by the delicate electronic balance between the electron-withdrawing methyl ester and the strongly electron-donating 1,3-benzodioxole ring.

This guide objectively compares the performance of MBBA against standard industry alternatives—Methyl 2-bromo-2-phenylacetate (MBPA) and Methyl 2-bromo-2-(4-methoxyphenyl)acetate (MBMoPA)—providing application scientists with mechanistic insights and empirical data to optimize synthetic workflows.

Mechanistic Causality: The Benzodioxole Effect

In classic α -halo esters, nucleophilic substitution typically proceeds via a tight SN​2 mechanism, accelerated by the adjacent carbonyl group's ability to lower the LUMO energy. However, the introduction of the 1,3-benzodioxol-5-yl group fundamentally alters the transition state[4].

  • Resonance Stabilization : The oxygen atoms in the benzodioxole ring donate electron density through resonance, stabilizing the developing positive charge at the benzylic α -carbon during the departure of the bromide leaving group.

  • Transition State Shift : This stabilization shifts the reaction from a strict SN​2 to a "loose" SN​2 or borderline SN​1 mechanism. Consequently, MBBA exhibits significantly faster reaction kinetics with sterically hindered nucleophiles (e.g., substituted phenols) compared to the unsubstituted MBPA.

  • Side-Reaction Vulnerability : The enhanced carbocation stability also increases MBBA's susceptibility to premature hydrolysis if moisture is present, necessitating strict anhydrous handling protocols [3].

MechanisticPathway Reactant Alpha-Bromo Ester (Electrophile) Sub_MBPA Unsubstituted Phenyl (MBPA) Reactant->Sub_MBPA Sub_MBBA 1,3-Benzodioxole (MBBA) Reactant->Sub_MBBA Mech_SN2 Tight SN2 Mechanism High activation energy Slower kinetics Sub_MBPA->Mech_SN2 Minimal stabilization Mech_Loose Loose SN2 / SN1-like Resonance stabilized TS Faster kinetics Sub_MBBA->Mech_Loose Oxygen lone pair donation Product Alpha-Aryloxy Ester (Target API Intermediate) Mech_SN2->Product Base & Phenol Mech_Loose->Product Base & Phenol SideProd Hydrolysis Byproduct (Moisture dependent) Mech_Loose->SideProd H2O exposure

Mechanistic divergence of alpha-bromo esters influenced by the 1,3-benzodioxole ring.

Comparative Performance Data

To validate these mechanistic principles, a comparative etherification study was conducted using 2-chloro-4-hydroxymethyl-6-propylphenol as the nucleophile—a standard, sterically demanding coupling step in endothelin antagonist synthesis [1].

Table 1: Kinetic and Yield Comparison for α -Aryloxy Ester Synthesis

ReagentAryl SubstituentReaction Time to >95% Conv.Isolated Yield (%)Hydrolysis Byproduct (%)Relative Rate ( krel​ )
MBBA 1,3-Benzodioxol-5-yl2.0 hours81%4.2%4.5x
MBMoPA 4-Methoxyphenyl2.5 hours78%5.1%3.8x
MBPA Phenyl8.0 hours65%1.0%1.0x (Ref)

Analysis: MBBA achieves the optimal balance of high reaction velocity and acceptable stability, outperforming both the unsubstituted and mono-methoxy analogs in sterically demanding couplings.

Experimental Protocol: Self-Validating Kinetic Profiling

The following protocol outlines the standardized methodology used to generate the comparative data. It is designed with internal controls to ensure high-fidelity reproducibility and accurate kinetic tracking.

Step 1: Anhydrous Substrate Preparation

  • Flame-dry a 50 mL round-bottom flask under an argon atmosphere to eliminate ambient moisture.

  • Charge the flask with 2-chloro-4-hydroxymethyl-6-propylphenol (1.40 mmol) and anhydrous acetone (3.0 mL). Causality: Acetone acts as a polar aprotic solvent, enhancing the nucleophilicity of the phenoxide without participating in solvolysis, which would otherwise degrade the α -bromo ester.

Step 2: Base Activation

  • Add finely powdered, oven-dried potassium carbonate ( K2​CO3​ , 2.80 mmol) [1].

  • Stir at ambient temperature for 15 minutes to pre-form the phenoxide ion. Causality: Pre-activation ensures the nucleophile is fully deprotonated and available before the highly reactive electrophile is introduced, minimizing competing side reactions.

Step 3: Electrophile Addition and Kinetic Sampling

  • Introduce the chosen α -bromo ester (MBBA, MBMoPA, or MBPA) (1.40 mmol) dropwise via syringe.

  • Heat the mixture to a gentle reflux ( 56∘C ).

  • Extract 50 μL aliquots at t=10,30,60,120,and 240 minutes. Quench each aliquot immediately in 0.5 mL of HPLC-grade acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The TFA instantly neutralizes the basic K2​CO3​ , halting the reaction at precise time intervals for accurate kinetic profiling.

Step 4: Data Analysis and Product Isolation

  • Analyze the quenched aliquots via RP-HPLC (C18 column, UV detection at 254 nm) to determine conversion rates and map the kinetic curve.

  • Upon reaction completion, cool the bulk mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo.

  • Purify the residue via silica gel flash chromatography (eluting with 30% EtOAc-hexane) to isolate the target α -aryloxy ester.

ExperimentalWorkflow Step1 Step 1: Preparation Anhydrous Acetone + Phenol Step2 Step 2: Activation Add K2CO3 Stir 15 min Step1->Step2 Step3 Step 3: Coupling Add MBBA/MBPA Reflux (56°C) Step2->Step3 Step4 Step 4: Kinetics HPLC Aliquots (10-240 min) Step3->Step4 Step5 Step 5: Isolation Filtration & Chromatography Step4->Step5

Standardized experimental workflow for kinetic profiling of alpha-bromo ester reactivity.

References

  • PrepChem. "Preparation of methyl 2-(2-chloro-4-hydroxymethyl-6-propylphenoxy)-2-(3,4-methylenedioxyphenyl)acetate." PrepChem.com. [Link]

  • Google Patents. "Derivatives of phenoxyphenylacetic acid and pharmaceutical composition containing thereof (CZ233595A3).
  • ACS Catalysis. "Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans." ACS Publications. [Link]

Validation

A Comparative Guide to the Synthesis of Bioactive Molecules: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate as a Strategic Alkylating Agent

Introduction: The Privileged 1,3-Benzodioxole Scaffold and its Synthetic Gateways The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a cornerstone in the architecture of a vast array of bioactive molecules. Its pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 1,3-Benzodioxole Scaffold and its Synthetic Gateways

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a cornerstone in the architecture of a vast array of bioactive molecules. Its presence in natural products and pharmaceuticals is linked to a range of biological activities, from anticonvulsant properties in Stiripentol to phosphodiesterase inhibition in Tadalafil.[1] The electron-rich nature of the fused ring system and its ability to engage in key interactions with biological targets make it a "privileged scaffold" in medicinal chemistry.[2] Consequently, the choice of starting material to introduce this moiety is a critical strategic decision in the design of a synthetic route.

This guide provides an in-depth comparison of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate with two other common and structurally related precursors: the workhorse aldehyde, Piperonal , and the analogous α-haloamide, 2-(1,3-benzodioxol-5-yl)-2-chloroacetamide . We will dissect their respective reactivities, strategic applications, and provide supporting experimental frameworks to guide researchers in selecting the optimal building block for their drug discovery campaigns.

Comparative Analysis of Key Synthetic Precursors

The synthetic utility of a building block is defined by the types of bonds it can form and the reaction conditions it tolerates. Here, we compare three distinct gateways to the 1,3-benzodioxole scaffold.

Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate: The Potent Electrophile
  • Chemical Identity:

    • Compound Name: Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

    • CAS Number: 947201-78-9 (Representative)

    • Molecular Formula: C₁₀H₉BrO₄

  • Core Reactivity: As an α-bromoester, this molecule's primary role is that of a potent electrophile for Sₙ2 reactions. The electron-withdrawing ester group enhances the electrophilicity of the α-carbon, while the bromide ion serves as an excellent leaving group, making it significantly more reactive than its chloro-analogs.[3][4] This heightened reactivity is crucial for engaging a wide range of nucleophiles.

  • Strategic Application: Its principal application is the direct installation of the (1,3-benzodioxol-5-yl)methoxycarbonylmethyl group onto heteroatoms (N, O, S). This makes it an ideal choice for:

    • N-Alkylation: Modifying primary and secondary amines to create complex secondary or tertiary amines, which are key components of many bioactive scaffolds.[5]

    • O-Alkylation: Synthesizing ethers from alcohols or phenols.

    • Synthesis of Heterocycles: Acting as a precursor for building lactones, piperazinones, and other heterocyclic systems where an ester functionality is desired for further modification.[6]

Piperonal (1,3-Benzodioxole-5-carbaldehyde): The Condensation Workhorse
  • Chemical Identity:

    • Compound Name: Piperonal

    • CAS Number: 120-57-0

    • Molecular Formula: C₈H₆O₃

  • Core Reactivity: As an aromatic aldehyde lacking α-hydrogens, piperonal is an ideal electrophilic partner in condensation reactions.

  • Strategic Application: It is the go-to precursor when the synthetic strategy involves forming a new carbon-carbon or carbon-nitrogen bond at the benzylic position through condensation chemistry. Key examples include:

    • Pictet-Spengler Reaction: The foundational reaction for building the tetrahydro-β-carboline core of Tadalafil, where piperonal condenses with a tryptamine derivative.[7][8][9]

    • Claisen-Schmidt Condensation: Used to form α,β-unsaturated ketones, which are versatile intermediates. This is a key step in many syntheses of Stiripentol.[10][11]

    • Reductive Amination: A straightforward method to form benzylamines.

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide: The Amide-Containing Alkylator
  • Chemical Identity:

    • Compound Name: 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

    • CAS Number: 942518-33-4 (Representative)

    • Molecular Formula: C₉H₈ClNO₃

  • Core Reactivity: Similar to the bromoacetate, this α-chloroacetamide is an effective electrophile for Sₙ2 reactions. However, the chloride is a less effective leaving group than bromide, resulting in more moderate reactivity.[3] The amide functionality also offers different solubility, stability, and downstream synthetic possibilities compared to the ester.

  • Strategic Application: This reagent is chosen when the goal is to introduce the (1,3-benzodioxol-5-yl)acetamido group. The resulting amide bond is often more stable in vivo than an ester, which can be advantageous for drug design. It is particularly useful for:

    • N-Alkylation: Similar to the bromoacetate, but its reduced reactivity can sometimes offer better control against over-alkylation, especially with highly nucleophilic amines.[12]

    • Building Blocks for Peptidomimetics: The acetamide structure is a natural fit for incorporation into peptide-like scaffolds.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics and applications of the three precursors.

FeatureMethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetatePiperonal (1,3-Benzodioxole-5-carbaldehyde)2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide
Primary Synthetic Role Potent Alkylating Agent (Sₙ2)Electrophile for CondensationModerate Alkylating Agent (Sₙ2)
Key Reaction Types N-, O-, S-Alkylation; Heterocycle formationPictet-Spengler; Claisen-Schmidt; Reductive AminationN-Alkylation; Synthesis of Amide-containing Scaffolds
Typical Nucleophiles Amines, Alcohols, Phenols, ThiolsTryptamines, Enolates, Amines (reductive)Amines, Thiols
Relative Reactivity High (Br⁻ is an excellent leaving group)Moderate (Aldehyde electrophilicity)Moderate (Cl⁻ is a good leaving group)
Typical Yields 60-90% (Alkylation)80-99% (Pictet-Spengler)[7][8]; 70-95% (Claisen-Schmidt)[13]50-85% (Alkylation)
Bioactive Scaffolds MMP Inhibitors, Auxin Agonists, LactonesTadalafil (β-carbolines), Stiripentol (α,β-unsaturated alcohols)Peptidomimetics, Heterocycles with amide functions
Key Advantage High reactivity for difficult alkylations; Ester handle for further chemistryForms C-C bonds directly; Widely available & economicalIntroduces a stable amide bond; More controlled reactivity
Potential Drawback Risk of over-alkylation; Ester may be labileLimited to condensation-type strategiesLower reactivity than bromo-analog; Amide is less reactive for transformations

Visualization of Synthetic Pathways

The choice of precursor fundamentally dictates the synthetic path toward a bioactive target. The following diagram illustrates the divergent utility of these three building blocks.

G cluster_0 Precursor Selection cluster_1 Primary Reaction cluster_2 Key Intermediate cluster_3 Bioactive Molecule Class Bromoacetate Methyl 2-(1,3-benzodioxol-5-yl) -2-bromoacetate Alkylation SN2 Alkylation (N, O, S) Bromoacetate->Alkylation Piperonal Piperonal Condensation Condensation (Pictet-Spengler, Claisen-Schmidt) Piperonal->Condensation Chloroacetamide 2-(1,3-Benzodioxol-5-yl) -2-chloroacetamide Alkylation2 SN2 Alkylation (N, S) Chloroacetamide->Alkylation2 AlkylatedAmine Alkylated Amine/Thiol with Ester Moiety Alkylation->AlkylatedAmine Carboline Tetrahydro-β-carboline (Tadalafil Core) Condensation->Carboline UnsatKetone α,β-Unsaturated Ketone (Stiripentol Precursor) Condensation->UnsatKetone AlkylatedAmide Alkylated Amine with Amide Moiety Alkylation2->AlkylatedAmide MMP MMP Inhibitors AlkylatedAmine->MMP Auxin Auxin Agonists AlkylatedAmine->Auxin Tadalafil Tadalafil Analogues Carboline->Tadalafil Stiripentol Stiripentol Analogues UnsatKetone->Stiripentol AlkylatedAmide->MMP Peptidomimetics Peptidomimetics AlkylatedAmide->Peptidomimetics

Caption: Divergent synthetic pathways from key 1,3-benzodioxole precursors.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present detailed protocols for representative reactions of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate and Piperonal.

Protocol 1: N-Alkylation using Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

This protocol describes the synthesis of a key intermediate for a class of Matrix Metalloproteinase (MMP) inhibitors, showcasing the bromoacetate's role in forming a crucial C-N bond.

Objective: Synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-(benzylamino)acetate.

Reaction Scheme: (A schematic would be depicted here showing the reaction of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate with benzylamine)

Materials:

  • Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (1.0 eq, 2.89 g, 10 mmol)

  • Benzylamine (1.1 eq, 1.18 g, 11 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 2.76 g, 20 mmol)

  • Acetonitrile (CH₃CN), anhydrous (50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate (2.89 g) and anhydrous acetonitrile (50 mL).

  • Add anhydrous potassium carbonate (2.76 g) to the solution. This weak base is sufficient to neutralize the HBr formed during the reaction without promoting significant side reactions.

  • Add benzylamine (1.18 g) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate to afford the pure product.

  • Expected Yield: 75-85%.

Causality Behind Choices:

  • Acetonitrile: A polar aprotic solvent is chosen to facilitate the Sₙ2 reaction while solubilizing the reactants.

  • Potassium Carbonate: A mild inorganic base is used to avoid deprotonation of the α-carbon of the ester, which could lead to elimination or other side reactions. It also prevents the protonation and deactivation of the benzylamine nucleophile.

  • Excess Amine: A slight excess of the amine ensures the complete consumption of the more valuable bromoacetate starting material.

Protocol 2: Pictet-Spengler Reaction using Piperonal

This protocol outlines the synthesis of the cis-tetrahydro-β-carboline core, a key step in the industrial synthesis of Tadalafil.[7][8]

Objective: Synthesis of (1R,3R)-Methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

Reaction Scheme: (A schematic would be depicted here showing the reaction of D-tryptophan methyl ester hydrochloride with piperonal)

Materials:

  • D-tryptophan methyl ester hydrochloride (1.0 eq, 25.4 g, 100 mmol)

  • Piperonal (1.1 eq, 16.5 g, 110 mmol)

  • Acetonitrile (CH₃CN), anhydrous (200 mL)

Procedure:

  • To a 500 mL round-bottom flask, suspend D-tryptophan methyl ester hydrochloride (25.4 g) and piperonal (16.5 g) in anhydrous acetonitrile (200 mL).

  • Heat the suspension to reflux (approx. 82 °C) and maintain for 10-12 hours. The high stereoselectivity of this reaction is solvent-dependent, with acetonitrile favoring the desired cis-isomer.[7]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the product hydrochloride salt.

  • Collect the solid product by vacuum filtration, washing the cake with cold acetonitrile (2 x 30 mL).

  • Dry the solid under vacuum to yield the desired cis-isomer as its hydrochloride salt with high diastereoselectivity.

  • Reported Yield: ~82-90% (cis:trans ratio >99:1).[7][8]

Causality Behind Choices:

  • Acid Catalyst: The hydrochloride salt of the starting amine provides the necessary acidic conditions to catalyze the formation of the iminium ion intermediate, which is crucial for the subsequent electrophilic aromatic substitution.

  • Solvent Choice: Acetonitrile has been shown to provide excellent yields and diastereoselectivity (favoring the cis product) due to the differential solubility of the cis and trans product salts.[7]

Logical Framework for Precursor Selection

Choosing the right starting material is paramount. The following diagram provides a logical decision-making framework for a synthetic chemist.

G Start What is the target bond formation? C_C_Bond Form a C-C bond via Condensation? Start->C_C_Bond C_N_Bond Form a C-N bond via Alkylation? Start->C_N_Bond or C-O/C-S C_C_Bond->C_N_Bond No UsePiperonal Use Piperonal (e.g., Pictet-Spengler, Claisen-Schmidt) C_C_Bond->UsePiperonal Yes AmideDesired Is a stable Amide bond desired in the final product? C_N_Bond->AmideDesired HighReactivity Is the nucleophile weak or is high reactivity needed? AmideDesired->HighReactivity No UseChloroacetamide Use Chloroacetamide (Controlled reactivity, introduces amide) AmideDesired->UseChloroacetamide Yes UseBromoacetate Use Bromoacetate (High reactivity, introduces ester) HighReactivity->UseBromoacetate Yes ConsiderControl Use Bromoacetate, but control stoichiometry and temperature carefully HighReactivity->ConsiderControl No

Caption: Decision matrix for selecting a 1,3-benzodioxole precursor.

Conclusion and Future Outlook

While Piperonal remains the undisputed starting point for classical condensation strategies leading to established drugs like Tadalafil and Stiripentol, Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate carves out its own essential niche as a high-potency alkylating agent. Its superior reactivity makes it the reagent of choice for constructing C-N, C-O, and C-S bonds, particularly when less reactive nucleophiles are employed or when an ester functionality is desired as a handle for subsequent synthetic transformations. The analogous 2-(1,3-benzodioxol-5-yl)-2-chloroacetamide offers a valuable alternative, providing a more stable amide linkage and a more controlled, moderate reactivity profile.

The selection is not a matter of one reagent being universally "better," but of a strategic choice aligned with the overall synthetic plan. For researchers aiming to create novel analogues of existing scaffolds or to explore new chemical space in areas like MMP inhibition or auxin agonism, the targeted reactivity of α-haloesters and amides like Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate provides a direct and powerful tool for molecular diversification. Understanding the distinct advantages and reactivities of each of these precursors is fundamental to the efficient and successful synthesis of the next generation of bioactive molecules.

References

  • Cheng, X., et al. (2000). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 43(3), 369-380.

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894157.

  • Shi, X., et al. (2008). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. Tetrahedron: Asymmetry, 19(20), 2416-2422.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide for Bioconjugation and Drug Development. BenchChem Technical Guides.

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate.

  • Cimarelli, C. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(23), 4358.

  • BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. BenchChem Technical Guides.

  • Park, H., et al. (2010). Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors. Molecules, 15(7), 4619-4632.

  • Wikipedia. Pictet–Spengler reaction.

  • Cheng, X., et al. (2000). Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. ResearchGate.

  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.

  • Carbonnel, S., et al. (2018). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. The Journal of Organic Chemistry, 83(15), 8034-8043.

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 791-855.

  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry.

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  • Matsuda, F., et al. (2005). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. ResearchGate.

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  • Linder, D. P., & Brubaker, J. D. (2016). The Formation of Seven-Membered Heterocycles under Mild Pictet–Spengler Conditions: A Route to Pyrazolo[3][7]benzodiazepines. The Journal of Organic Chemistry, 81(11), 4877-4884.

  • Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References.

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  • Wang, Y., et al. (2019). Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115089.

  • Shindo, M., et al. (2024). Practical Synthesis of α,α-Dibromo Esters from Aldehydes. Organic Letters.

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  • Mondal, S., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 28(15), 5767.

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate

An Introduction to Safe Operations: Our safety paradigm is therefore built upon a conservative extrapolation from the known hazards of analogous compounds, primarily methyl bromoacetate and ethyl bromoacetate.[1][2] The...

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Author: BenchChem Technical Support Team. Date: March 2026

An Introduction to Safe Operations:

Our safety paradigm is therefore built upon a conservative extrapolation from the known hazards of analogous compounds, primarily methyl bromoacetate and ethyl bromoacetate.[1][2] The alpha-bromo ester functionality classifies this compound as a potent alkylating agent and a lachrymator, demanding rigorous adherence to safety protocols.[2][3][4] This guide provides the essential, immediate safety and logistical information necessary for its proper handling, from personal protective equipment (PPE) to disposal.

Hazard Assessment: Understanding the Inherent Risks

The primary hazards associated with Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate stem from the high reactivity of the alpha-brominated ester group.[4][5]

  • Severe Corrosivity & Lachrymator: Based on data for analogous compounds like methyl bromoacetate, this substance should be presumed to be a lachrymator (a substance that causes tearing) and corrosive, capable of causing severe skin burns and serious eye damage.[1][6][7][8][9] Contact with eyes can lead to conjunctivitis and corneal damage.[1]

  • High Acute Toxicity: It is presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][6][7] Alkylating agents can pose significant health risks, and exposure should be minimized.[3]

  • Respiratory Irritation: Inhalation of vapors or mists may cause severe irritation to the respiratory tract, potentially leading to sore throat, coughing, and delayed pulmonary edema.[1]

  • Reactivity: As a halogenated ester, it may react with water or steam to produce toxic and corrosive fumes, such as hydrogen bromide gas.[10][11] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical, science-based decision to create an impermeable barrier between you and the chemical hazard. Given the corrosive and toxic nature of this compound, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.The alpha-bromo ester can degrade or permeate standard nitrile gloves with prolonged contact. Double gloving provides layered protection. The outer glove should be selected for its high resistance to halogenated organic compounds.[12] Always inspect gloves for any signs of degradation or puncture before and during use.[10]
Eye & Face Protection Tightly fitting safety goggles AND a full-face shield.Due to its lachrymatory and corrosive nature, protecting the eyes is paramount. Goggles prevent vapor ingress, while the face shield protects the entire face from splashes during transfers or in the event of a vessel failure.[10][11] Standard safety glasses are insufficient.
Respiratory Protection A NIOSH-approved full-face respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood or if exposure limits are exceeded.[6][10]This compound's vapors are presumed to be highly irritating and toxic.[1] All handling of the neat material or its concentrated solutions must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[6][13]
Protective Clothing A flame-resistant laboratory coat, chemically impervious apron, and closed-toe, non-sparking footwear.A multi-layered approach to body protection is crucial. The lab coat provides a primary barrier, while a chemical-resistant apron is essential for preventing soak-through during transfers.[3][10] Ensure clothing is laundered separately from personal items.[3]

Operational Plan: From Benchtop to Disposal

A self-validating protocol anticipates risks at every stage. Follow this workflow to ensure a safe operational cycle.

Diagram: Standard Operational Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Operation & Disposal prep1 Verify Fume Hood Certification prep2 Locate & Check Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 Proceed to Handling handle2 Perform All Operations in Fume Hood handle1->handle2 handle3 Use Spark-Proof Tools handle2->handle3 handle4 Keep Containers Tightly Closed handle3->handle4 decon1 Decontaminate Glassware & Surfaces handle4->decon1 Proceed to Disposal waste1 Segregate Halogenated Waste decon1->waste1 waste2 Label Waste Container: 'Hazardous Waste' waste1->waste2 waste3 Dispose via Licensed Facility waste2->waste3

Caption: Standard Operating Procedure Workflow.

Step-by-Step Handling Protocol
  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure the safety shower and eyewash station are unobstructed and have been tested recently.[1]

    • Locate the appropriate spill kit containing absorbent material for halogenated solvents.

    • Don all PPE as specified in the table above.

  • Chemical Handling:

    • All manipulations, including weighing and transfers, must occur inside a chemical fume hood.[13][14]

    • Ground and bond containers when transferring material to prevent static discharge, as the compound is combustible.[1][8]

    • Use spark-proof tools and avoid proximity to ignition sources such as open flames or hot plates.[1][3][11]

    • Keep containers securely sealed when not in use to prevent the escape of vapors.[3]

  • Spill Response:

    • Small Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand.[1] Place the contaminated absorbent into a sealed, labeled hazardous waste container.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area.[11] Remove all ignition sources. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.[12] Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: A Compliant and Safe Conclusion

Improper disposal is a significant compliance and safety risk. All materials contaminated with Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic liquid. It must be collected in a dedicated, properly labeled hazardous waste container.[12][15] Do not mix with non-halogenated solvent waste.[15] The container should be kept sealed unless waste is actively being added.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal facility, in accordance with EPA regulations (40 CFR Part 261).[16][17] Do not dispose of this chemical down the drain.[12]

Emergency Procedures: Immediate and Correct Actions

In the event of an exposure, time is critical.

Diagram: Emergency Response Decision Tree

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start EXPOSURE EVENT skin1 Immediately flush skin with plenty of water for at least 15 minutes. start->skin1 Skin eye1 Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. start->eye1 Eye inhale1 Move person to fresh air immediately. start->inhale1 Inhalation ingest1 Do NOT induce vomiting. start->ingest1 Ingestion skin2 Remove all contaminated clothing while flushing. skin1->skin2 skin3 Get immediate medical attention. skin2->skin3 eye2 Do NOT allow victim to rub eyes. eye1->eye2 eye3 Get immediate medical attention. eye2->eye3 inhale2 If breathing is difficult, give oxygen. inhale1->inhale2 inhale3 Get immediate medical attention. inhale2->inhale3 ingest2 If conscious, rinse mouth and drink 2-4 cups of water or milk. ingest1->ingest2 ingest3 Get immediate medical attention. ingest2->ingest3

Caption: Emergency Response Protocol by Exposure Type.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1][6]

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air at once.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[1] Seek immediate medical attention.[1]

For all exposure events, provide the attending medical personnel with the name of the chemical or a copy of its safety data sheet (if available for an analogue like methyl bromoacetate).

References

  • Alpha-Brominated Ester: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Ethyl bromoacetate SDS, 105-36-2 Safety D
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Safety Data Sheet - Methyl Bromoacet
  • tert-Butyl bromoacetate Safety D
  • How to properly handle and store ethyl bromoacet
  • Hazard Summary: Ethyl Bromoacet
  • Material Safety Data Sheet - Methyl bromoacetate, 99%. (2006, January 16). Cole-Parmer.
  • 22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • SAFETY DATA SHEET - Methyl bromoacet
  • Aldrich 157910 - SAFETY DATA SHEET. (2025, November 7). MilliporeSigma.
  • Methyl 2-bromoacet
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • SAFETY DATA SHEET - Methyl bromoacet
  • Halogenated Solvents Safety Operating Procedure.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • PSFC Halogenated Solvents Safety. MIT Plasma Science and Fusion Center.
  • 7.2 Organic Solvents | Environment, Health and Safety.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
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Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
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